YK11
Description
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Properties
IUPAC Name |
methyl (2E)-2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17?,18-,19-,20+,23+,24?,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHQCDHFVGNMK-HWFGOELMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YK11 and the Myostatin Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its dual anabolic mechanism. It functions as a partial agonist of the androgen receptor (AR) and, uniquely, as a potent inhibitor of myostatin. Myostatin is a crucial negative regulator of skeletal muscle mass, and its inhibition presents a promising therapeutic strategy for muscle wasting diseases and enhancing muscle growth. This technical guide provides an in-depth exploration of this compound's core mechanism of action, focusing on its pathway of myostatin inhibition through the induction of follistatin. We will detail the key experimental findings, present quantitative data from seminal studies in structured tables, and provide comprehensive experimental protocols for the methodologies cited. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the molecular interactions and research methodologies.
Introduction
This compound, also known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal compound.[1] Unlike traditional anabolic steroids, this compound exhibits tissue-selective anabolic activity, primarily targeting muscle and bone.[1] Its primary mechanism of action involves partial agonism of the androgen receptor.[2] However, what sets this compound apart from other SARMs is its ability to significantly increase the expression of follistatin, a potent antagonist of myostatin.[2] This dual-action mechanism makes this compound a subject of great interest in the fields of muscle biology and drug development for conditions such as sarcopenia, cachexia, and other muscle-wasting disorders.[1][3]
The Myostatin Signaling Pathway
Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, plays a pivotal role in regulating skeletal muscle mass by inhibiting myogenesis. The canonical myostatin signaling pathway is initiated by the binding of myostatin to the activin type IIB receptor (ActRIIB) on the surface of muscle cells. This binding event recruits and activates the type I activin receptor-like kinase 4 or 5 (ALK4/5). The activated ALK4/5 then phosphorylates the downstream signaling molecules, Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes, ultimately leading to an inhibition of muscle growth and differentiation.
This compound's Mechanism of Myostatin Inhibition
This compound's primary mechanism for inhibiting myostatin is indirect, mediated through the upregulation of follistatin.[2] this compound binds to and partially activates the androgen receptor in muscle cells. This AR activation, in a manner distinct from other androgens like dihydrotestosterone (DHT), leads to a significant increase in the transcription and subsequent production of follistatin.[2] Follistatin is a secreted glycoprotein that acts as a natural antagonist to myostatin by binding to it and preventing its interaction with the ActRIIB receptor.[2] This neutralization of myostatin effectively lifts the brakes on myogenesis, leading to enhanced muscle cell differentiation and growth.
Quantitative Data from In Vitro and In Vivo Studies
In Vitro Studies in C2C12 Myoblasts
The study by Kanno et al. (2013) provides crucial insights into the molecular effects of this compound on muscle cells.[2]
| Parameter | Treatment | Fold Change (vs. Control) | Reference |
| Follistatin mRNA | This compound (500 nM) | ~3.5-fold increase | Kanno et al., 2013[2] |
| MyoD mRNA | This compound (500 nM) | ~2.5-fold increase | Kanno et al., 2013[2] |
| Myf5 mRNA | This compound (500 nM) | ~3-fold increase | Kanno et al., 2013[2] |
| Myogenin mRNA | This compound (500 nM) | ~4-fold increase | Kanno et al., 2013[2] |
In Vivo Studies in a Mouse Model of Sepsis
A study by Lee et al. (2021) investigated the effects of this compound in a mouse model of sepsis-induced muscle atrophy.[3]
| Parameter | Treatment Group | Observation | Reference |
| Body Weight | This compound-treated septic mice | Prevented weight loss compared to untreated septic mice | Lee et al., 2021[3] |
| Muscle Mass | This compound-treated septic mice | Recovered muscle mass loss in the back and thighs | Lee et al., 2021[3] |
| Muscle Cell Atrophy | This compound-treated septic mice | Reduced muscle cell atrophy (histological analysis) | Lee et al., 2021[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on myogenesis.
In Vitro Myogenic Differentiation Assay (C2C12 cells)
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Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
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Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the differentiation medium at the desired concentration (e.g., 500 nM). A vehicle control (DMSO) is run in parallel.
-
Assessment of Differentiation: Myogenic differentiation is assessed by observing the formation of multinucleated myotubes and by analyzing the expression of muscle-specific proteins such as Myosin Heavy Chain (MyHC) via Western blotting.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from C2C12 cells using a suitable reagent (e.g., TRIzol) according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Real-Time PCR: qRT-PCR is performed using a real-time PCR system with SYBR Green chemistry. Specific primers for target genes (e.g., Follistatin, MyoD, Myf5, Myogenin) and a housekeeping gene (e.g., β-actin) are used.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the proteins of interest (e.g., MyHC, MyoD, Myogenin, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Animal Model of Sepsis-Induced Muscle Atrophy
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Animal Model: Male BALB/c mice are commonly used.
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Sepsis Induction: Sepsis is induced by intraperitoneal (IP) injection of a bacterial strain, such as E. coli.
-
This compound Administration: this compound is administered orally at a specific dosage (e.g., 350 or 700 mg/kg) for a set period before and/or after the induction of sepsis.
-
Outcome Measures: Body weight and muscle mass (e.g., of the tibialis anterior, gastrocnemius, and quadriceps muscles) are measured. Histological analysis of muscle tissue is performed to assess muscle fiber cross-sectional area.
Conclusion and Future Directions
This compound represents a promising class of anabolic compounds with a unique dual mechanism of action. Its ability to induce follistatin expression and thereby inhibit myostatin signaling offers a powerful approach to promoting muscle growth. The in vitro and in vivo data presented in this guide underscore its potential therapeutic applications. However, it is crucial to note that this compound is still an investigational compound, and further research is required to fully elucidate its long-term safety and efficacy in preclinical and clinical settings. Future studies should focus on more extensive in vivo models to quantify the dose-dependent effects of this compound on muscle hypertrophy and function, as well as to thoroughly evaluate its pharmacokinetic and toxicological profile. Understanding the precise molecular mechanisms by which this compound selectively upregulates follistatin will be key to developing even more targeted and effective therapies for muscle-wasting diseases.
References
- 1. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 2. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myostatin inhibitor this compound as a preventative health supplement for bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
YK11 steroidal SARM structure and function
An In-Depth Technical Guide to YK11: A Steroidal Selective Androgen Receptor Modulator
Executive Summary
(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as this compound, is a synthetic, steroidal compound classified as a Selective Androgen Receptor Modulator (SARM).[1][2] Structurally derived from dihydrotestosterone (DHT), this compound exhibits potent anabolic effects in preclinical studies, setting it apart from non-steroidal SARMs.[1][3][4] Its mechanism of action is unique, functioning as a partial agonist of the androgen receptor (AR) while simultaneously acting as a powerful myostatin inhibitor.[3][5] This dual functionality is primarily achieved through the significant upregulation of follistatin, an antagonist of myostatin.[6][7] In vitro studies on C2C12 myoblasts have demonstrated that this compound induces myogenic differentiation more effectively than DHT.[1][7][8] Furthermore, it has shown osteogenic properties in MC3T3-E1 osteoblast cells.[9][10] This document provides a comprehensive technical overview of this compound's structure, mechanism of action, and the key experimental data that define its pharmacological profile.
Chemical Structure and Properties
This compound is distinguished by its steroidal backbone, a feature that differentiates it from the majority of SARM compounds in development.[1] Its chemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | [1] |
| Molecular Formula | C25H34O6 | [1][11] |
| Molar Mass | 430.541 g·mol−1 | [1] |
| CAS Number | 1370003-76-1 | [1] |
| Synonyms | Myostine | [1][5] |
Mechanism of Action
This compound's anabolic activity is attributed to a dual mechanism that involves both direct interaction with the Androgen Receptor and indirect modulation of muscle growth regulators.
Partial Agonism of the Androgen Receptor
This compound binds to the Androgen Receptor, but it functions as a partial agonist.[1][12][13] Unlike full agonists such as DHT, this compound does not induce the N-terminal/C-terminal (N/C) interaction, a conformational change required for the full transactivation of the AR.[1][2][7] This partial activation allows for gene-selective modulation, stimulating anabolic pathways in muscle and bone tissue while potentially minimizing some of the androgenic effects associated with traditional anabolic steroids.[4][8][13] In osteoblasts, this compound has been shown to activate the Akt signaling pathway via a non-genomic action of the AR, contributing to its bone-building effects.[9][10]
Caption: this compound binds to the AR, translocates to the nucleus, and initiates gene transcription.
Myostatin Inhibition via Follistatin Induction
The most distinctive mechanism of this compound is its ability to potently increase the expression of follistatin (Fst).[6] Follistatin is a natural antagonist of myostatin, a protein that negatively regulates muscle growth by suppressing myogenesis.[5][14] By significantly upregulating follistatin, this compound effectively inhibits myostatin's activity, thereby removing a key brake on muscle development and allowing for enhanced muscle growth potential.[5][14] This effect is AR-dependent, but notably, DHT does not induce follistatin expression, making this a unique characteristic of this compound.[6][12][9] The this compound-mediated myogenic differentiation has been shown to be reversed by an anti-follistatin antibody, confirming the critical role of this pathway in its anabolic effects.[6][7]
Caption: this compound induces follistatin, which inhibits myostatin, leading to increased muscle growth.
Preclinical Data and Key Experiments
The pharmacological effects of this compound have been primarily characterized through in vitro cell-based assays.
In Vitro Myogenic Differentiation (C2C12 Myoblasts)
Studies using the C2C12 mouse myoblast cell line are central to understanding this compound's myotropic potential. Research has shown that this compound is a more potent inducer of myogenic regulatory factors (MRFs) than DHT.[6][7]
Quantitative Data Summary
| Factor | Treatment | Outcome | Reference |
| Myogenic Regulatory Factors (MRFs) | This compound (500 nM) vs. DHT (500 nM) | This compound caused a more significant induction of MyoD, Myf5, and myogenin mRNA levels compared to DHT. | [6][7][15] |
| Follistatin (Fst) | This compound (500 nM) vs. DHT (500 nM) | This compound treatment induced Fst expression, whereas DHT did not. | [6][12] |
| Myogenic Differentiation | This compound + anti-Fst antibody | The myogenic differentiation induced by this compound was reversed by the co-administration of an anti-follistatin antibody. | [6][7] |
Experimental Protocol: Myogenic Differentiation Assay
-
Cell Culture : C2C12 myoblast cells are cultured in a growth medium (e.g., DMEM with 10% FBS).
-
Induction of Differentiation : To induce differentiation, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment : Cells are treated with this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (EtOH). In some experiments, an AR antagonist (e.g., 10 µM Flutamide) or an anti-follistatin antibody is co-administered.[6]
-
Incubation : Cells are incubated for a specified period (e.g., 2 to 4 days).[6]
-
Analysis :
-
Gene Expression : Total RNA is extracted, and the mRNA levels of myogenic markers (MyoD, Myf5, myogenin) and follistatin are quantified using RT-qPCR.
-
Protein Expression : Cell lysates are analyzed via Western blotting to detect proteins like Myosin Heavy Chain (MyHC).
-
Caption: Workflow for assessing the myogenic potential of this compound in C2C12 cells.
In Vitro Osteogenic Activity (MC3T3-E1 Cells)
This compound has also demonstrated anabolic effects on bone cells. Studies using MC3T3-E1 mouse osteoblast cells show that this compound promotes proliferation and differentiation.[9][10]
Quantitative Data Summary
| Factor | Treatment | Outcome | Reference |
| Cell Proliferation & Mineralization | This compound and DHT | Both compounds accelerated cell proliferation and mineralization. | [9][10] |
| Osteogenic Markers | This compound | Increased mRNA expression of osteoprotegerin (OPG) and osteocalcin (OC), key markers of osteoblast differentiation. | [9][10] |
| Akt Signaling | This compound and DHT | Both compounds increased the level of phosphorylated Akt protein, indicating activation of this key osteogenic pathway. | [9][10] |
Experimental Protocol: Osteoblast Differentiation Assay
-
Cell Culture : MC3T3-E1 cells are cultured in an appropriate medium (e.g., α-MEM with 10% FBS).
-
Treatment : Cells are treated with this compound or DHT in an osteogenic medium.
-
Analysis of Differentiation :
-
Alkaline Phosphatase (ALP) Activity : ALP activity, an early marker of osteoblast differentiation, is measured at specific time points.[9]
-
Mineralization : Mineralization is assessed by Alizarin Red S staining, which detects calcium deposits.
-
Gene Expression : RT-qPCR is used to measure mRNA levels of osteoblast-specific markers like osteoprotegerin and osteocalcin.[9]
-
-
Analysis of Signaling : To assess non-genomic signaling, cells are treated for a short duration (e.g., 15 minutes), and protein lysates are analyzed by Western blot for phosphorylated Akt.[9]
Summary and Future Directions
This compound is a unique steroidal SARM with a compelling dual mechanism of action: partial AR agonism and potent myostatin inhibition via follistatin induction.[3][14] Preclinical in vitro data strongly support its anabolic effects on both muscle and bone cells, with a greater myogenic potential observed than that of DHT.[6][9] The primary mechanism appears to be its novel ability to upregulate follistatin, a pathway not shared by endogenous androgens like DHT.[6][9]
Despite these promising in vitro results, it is critical to note that this compound is an experimental compound with no approved medical use.[1] There is a significant lack of human clinical trial data and limited in vivo animal studies.[16][17] Future research should focus on comprehensive in vivo animal models to evaluate the efficacy, tissue selectivity, and long-term safety profile of this compound. Elucidating the precise molecular interactions that allow this compound to selectively induce follistatin expression could provide valuable insights for the development of next-generation anabolic therapies for conditions such as sarcopenia, cachexia, and osteoporosis.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. fitscience.co [fitscience.co]
- 4. crazybulk.com [crazybulk.com]
- 5. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sportstechnologylabs.com [sportstechnologylabs.com]
- 9. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 10. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. moreplatesmoredates.com [moreplatesmoredates.com]
- 13. Benefits and Mechanism of YK-11_Chemicalbook [chemicalbook.com]
- 14. swolverine.com [swolverine.com]
- 15. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Preclinical Research on YK11's Anabolic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual-mechanism anabolic activity.[1][2] Preclinical research, primarily from in vitro studies, indicates that this compound functions as a partial agonist of the androgen receptor (AR) and, critically, as a potent inducer of the myostatin inhibitor, follistatin.[3][4] This guide provides a detailed overview of the foundational preclinical data, focusing on the molecular mechanisms, experimental protocols, and quantitative outcomes from key studies investigating this compound's effects on myogenesis.
Mechanism of Action
This compound distinguishes itself from traditional non-steroidal SARMs through its steroidal structure, derived from dihydrotestosterone (DHT).[3] Its primary anabolic mechanism is twofold:
-
Partial Androgen Receptor Agonism : this compound binds to the androgen receptor (AR), acting as a partial agonist. Unlike full agonists like DHT, it does not induce the N/C terminal interaction required for full receptor activation, leading to a more selective genetic expression profile.[3][5][6]
-
Induction of Follistatin : The most significant aspect of this compound's anabolic action is its ability to dramatically increase the expression of Follistatin (Fst).[6][7] Follistatin is a natural antagonist of Myostatin, a protein that negatively regulates muscle growth.[2][8] By upregulating follistatin, this compound effectively inhibits myostatin, thereby removing a key brake on muscle cell differentiation and growth.[2][4]
This dual pathway suggests a more potent myogenic effect compared to DHT, which does not induce follistatin expression in the same cell models.[4]
Signaling Pathway Diagram
The diagram below illustrates the proposed molecular pathway for this compound's anabolic effects. This compound activates the androgen receptor, leading to a significant upregulation of follistatin gene expression. The resulting follistatin protein then binds to and inhibits myostatin, allowing for unchecked myogenic differentiation.
In Vitro Efficacy Data
The foundational preclinical research on this compound's anabolic effects was conducted using C2C12 mouse myoblast cells, a standard model for studying myogenesis. The study demonstrated that this compound induces myogenic differentiation more potently than DHT.[4][6]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the primary in vitro study by Kanno et al. (2013), where C2C12 cells were treated with 500 nM of this compound or DHT.
| Marker | Treatment Group | Result (Fold Change vs. Control) | Duration of Treatment | Significance |
| Follistatin (Fst) mRNA | This compound (500 nM) | ~3.5-fold increase | 4 days | p < 0.01 |
| DHT (500 nM) | No significant change | 4 days | N/A | |
| Myf5 mRNA | This compound (500 nM) | ~4.5-fold increase | 4 days | p < 0.01 |
| DHT (500 nM) | ~2.0-fold increase | 4 days | p < 0.05 | |
| MyoD mRNA | This compound (500 nM) | ~3.0-fold increase | 4 days | p < 0.01 |
| DHT (500 nM) | ~2.0-fold increase | 4 days | p < 0.05 | |
| Myogenin mRNA | This compound (500 nM) | ~4.0-fold increase | 4 days | p < 0.01 |
| DHT (500 nM) | ~2.5-fold increase | 4 days | p < 0.05 | |
| Myosin Heavy Chain (MyHC) | This compound (500 nM) | Significant increase (protein level) | 7 days | Not quantified |
| DHT (500 nM) | Significant increase (protein level) | 7 days | Not quantified |
Data extracted from Kanno Y, et al. (2013). Biological & Pharmaceutical Bulletin.[4][6]
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro studies to assess this compound's anabolic effects.
C2C12 Myoblast Differentiation Assay
This protocol outlines the core experiment used to determine the effect of this compound on muscle cell differentiation.
Detailed Methodology:
-
Cell Culture : Murine C2C12 myoblasts are maintained in a growth medium consisting of DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.[6]
-
Induction of Differentiation : To initiate myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM supplemented with 2% horse serum) once cells reach confluence.[6]
-
Compound Administration : this compound and dihydrotestosterone (DHT) are dissolved in ethanol (EtOH) and added to the differentiation medium at a final concentration of 500 nM. A vehicle control group is treated with an equivalent volume of ethanol.[6]
-
Gene Expression Analysis (qRT-PCR) : After 2 to 4 days of treatment, total RNA is extracted from the cells. Quantitative real-time PCR is performed to measure the relative mRNA expression levels of myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin, as well as follistatin.[4][9] Expression levels are typically normalized to a housekeeping gene such as β-actin.[9]
-
Protein Analysis (Western Blot) : After 7 days of treatment, cells are lysed, and protein concentrations are determined. Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for differentiation markers like Myosin Heavy Chain (MyHC) to assess terminal differentiation.[6]
-
Inhibition Assay : To confirm the role of follistatin, a neutralization experiment can be performed where an anti-follistatin antibody is co-administered with this compound. The reversal of this compound-mediated myogenic differentiation upon follistatin neutralization confirms its critical role in the pathway.[4][6]
Summary and Future Directions
The existing preclinical data, though limited primarily to a single key in vitro study, provides a strong foundation for the anabolic potential of this compound. The compound demonstrates a unique mechanism by acting as a partial AR agonist that potently induces follistatin, a known inhibitor of the muscle growth regulator myostatin.[1][4] The in vitro results show this compound to be a more effective inducer of myogenic regulatory factors than DHT.[4][7]
However, the lack of comprehensive in vivo animal studies represents a significant data gap. Future research should prioritize:
-
In Vivo Efficacy Studies : Animal models are needed to confirm the anabolic effects on skeletal muscle mass and strength in a complex biological system.
-
Pharmacokinetics and Safety : Detailed studies on the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound are essential for any therapeutic consideration.
-
Tissue Selectivity : While classified as a SARM, in vivo studies are required to rigorously quantify its anabolic versus androgenic activity in various tissues, including muscle, bone, and reproductive organs.
References
- 1. swolverine.com [swolverine.com]
- 2. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 3. YK-11 - Wikipedia [en.wikipedia.org]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. researchgate.net [researchgate.net]
YK11's Effect on Myogenic Differentiation Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the selective androgen receptor modulator (SARM), YK11, on the key myogenic regulatory factors (MRFs). The information presented herein is synthesized from peer-reviewed research to facilitate a comprehensive understanding of this compound's mechanism of action in promoting myogenic differentiation.
Core Mechanism of Action
This compound, a steroidal SARM, has been shown to be a potent inducer of myogenic differentiation.[1][2] Its primary mechanism of action involves binding to the androgen receptor (AR) and, uniquely, stimulating the expression of follistatin (Fst), a powerful inhibitor of myostatin.[1][3] Myostatin is a member of the transforming growth factor-β (TGF-β) superfamily and acts as a negative regulator of muscle growth.[2][3] By increasing follistatin levels, this compound effectively suppresses myostatin activity, leading to an upregulation of key myogenic regulatory factors (MRFs) and subsequent muscle growth.[1][2]
Studies utilizing the C2C12 myoblast cell line have demonstrated that this compound's anabolic effects are mediated through the androgen receptor.[4][5] The co-treatment with an AR antagonist, flutamide, has been shown to suppress the this compound-induced upregulation of MRFs.[4]
Quantitative Effects on Myogenic Regulatory Factors
The administration of this compound to C2C12 myoblasts has been shown to significantly increase the mRNA expression of key MRFs, including MyoD, Myf5, and myogenin.[4][5] Research indicates that the induction of these factors by this compound is more pronounced than that observed with the potent androgen, dihydrotestosterone (DHT).[5][6]
Table 1: Relative mRNA Expression of Myogenic Regulatory Factors in C2C12 Cells Treated with this compound (500 nM) for 4 Days
| Myogenic Regulatory Factor | Fold Change vs. Control (EtOH) | Statistical Significance (p-value) |
| Myf5 | Data not fully quantified in abstract. Described as "significantly increased". | <0.05 |
| MyoD | Data not fully quantified in abstract. Described as "significantly increased". | <0.05 |
| Myogenin | Data not fully quantified in abstract. Described as "significantly increased". | <0.05 |
Note: The precise fold-change values are not available in the provided search results abstracts. The table reflects the qualitative description of a significant increase as reported in the source material. For exact quantitative data, consulting the full-text article by Kanno et al. (2013) is recommended.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for assessing its effects on myogenic differentiation.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 3. swolverine.com [swolverine.com]
- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 5. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
Unraveling the Gene-Selective Properties of YK11: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique anabolic properties within muscle and bone tissues. Unlike classical androgens such as dihydrotestosterone (DHT), this compound exhibits a distinct gene-selective modulation of the androgen receptor (AR), leading to a differentiated downstream signaling cascade. This technical guide provides an in-depth investigation into the gene-selective properties of this compound, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the involved molecular pathways. The central mechanism of this compound's action lies in its partial agonism of the AR, coupled with the unique induction of the myostatin inhibitor, follistatin, a characteristic not observed with DHT. This dual action underscores its potential as a potent anabolic agent with a theoretically improved safety profile.
Introduction
Selective androgen receptor modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to elicit the anabolic benefits of androgens with reduced androgenic side effects. This compound, a synthetic steroidal SARM, is distinguished by its unique molecular structure and mechanism of action.[1][2] It functions as a partial agonist of the androgen receptor, but its most notable characteristic is its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[3][4][5] This paper will explore the molecular basis of this compound's gene selectivity, presenting the available quantitative data and experimental methodologies to provide a comprehensive resource for the scientific community.
Molecular Mechanism of this compound
This compound exerts its effects primarily through its interaction with the androgen receptor. However, the downstream consequences of this interaction differ significantly from those of endogenous androgens like DHT.
Partial Agonism of the Androgen Receptor
This compound binds to the androgen receptor, but it does not induce the full conformational change typically associated with potent androgens. Specifically, this compound does not promote the canonical N/C-terminal interaction of the AR, which is a prerequisite for the full transcriptional activation of many androgen-responsive genes.[2][3] This partial agonism is a key factor in its gene-selective properties. While a precise binding affinity value (Ki or IC50) for this compound to the androgen receptor is not consistently reported in the primary literature, one study indicated that this compound activates androgen receptor transcriptional activity in HEK293 cells at a concentration of 0.1 μM.[1] Another study noted its high binding affinity in silico.[6]
Unique Induction of Follistatin (Fst)
A hallmark of this compound's action is the robust induction of follistatin (Fst) expression in myogenic cells.[3][4][5] This effect is AR-dependent, as it is abolished by the AR antagonist flutamide and by AR-specific siRNA.[4] In stark contrast, DHT does not induce Fst expression.[3][4][5] The upregulation of Fst is critical for the anabolic effects of this compound, as neutralization of Fst with an anti-Fst antibody reverses the this compound-mediated myogenic differentiation.[4]
The differential regulation of the Fst gene by this compound compared to DHT is thought to be a result of distinct cofactor recruitment to the AR-ligand complex and potentially differential binding to androgen response elements (AREs) on the DNA.[7]
Quantitative Data on Gene Expression
The gene-selective nature of this compound is evident in its differential regulation of various AR target genes when compared to DHT. The following tables summarize the key quantitative findings from studies on C2C12 myoblasts and other cell lines.
| Gene | Treatment (Concentration) | Fold Change (mRNA) vs. Control | Cell Line | Citation |
| Myogenic Regulatory Factors | ||||
| MyoD | This compound (500 nM) | More significant than DHT | C2C12 | [3][4] |
| Myf5 | This compound (500 nM) | More significant than DHT | C2C12 | [3][4] |
| Myogenin | This compound (500 nM) | More significant than DHT | C2C12 | [3][4] |
| Myostatin Inhibitor | ||||
| Follistatin (Fst) | This compound (500 nM) | Significantly induced | C2C12 | [3][4][5] |
| Follistatin (Fst) | DHT (500 nM) | No significant change | C2C12 | [3][4][5] |
| Other AR Target Genes | ||||
| FKBP51 | This compound (10 µM) | Induced | HEK293 | [1] |
| FGF18 | This compound (10 µM) | Induced | HEK293 | [1] |
Experimental Protocols
This section details the methodologies employed in the key studies investigating the gene-selective properties of this compound.
Cell Culture and Treatment
-
Cell Line: C2C12 mouse myoblast cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Differentiation: To induce myogenic differentiation, the growth medium was replaced with DMEM containing 2% horse serum.
-
Treatment: Cells were treated with this compound (typically 500 nM), DHT (typically 500 nM), or vehicle control (ethanol) in the differentiation medium for specified durations (e.g., 2 to 4 days).[4] For antagonist studies, the AR antagonist hydroxyflutamide (10 µM) was added 30 minutes prior to this compound or DHT treatment.[4]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using a suitable method (e.g., TRIzol reagent), and cDNA was synthesized using a reverse transcription kit.
-
qPCR: qRT-PCR was performed using a SYBR Green-based qPCR mix on a real-time PCR system.[5]
-
Data Analysis: The relative expression of target genes was normalized to the expression of a housekeeping gene, such as β-actin. The fold change in gene expression was calculated using the ΔΔCt method.[4]
-
Primer Sequences:
Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') MyoD AGGACACGACTGCTTTCTTCAC TCTGGTTTGGAGTTGGCTAGAG Myf5 GGCCTCATTCACCCTACCA GTAGGCTGCCCAAAAGCATA Myogenin GCACTGGAGTTCGGTCCCA GGCCTGCGTCCACGATGGA Follistatin GCTGGGAATGGAAACAGAAA CTTGTCCTGGGTGAAGCTGT | β-actin | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Luciferase Reporter Assay
-
Constructs: A luciferase reporter plasmid containing androgen response elements (AREs) upstream of the luciferase gene was co-transfected with an AR expression vector into cells (e.g., HEK293T). A Renilla luciferase vector was often co-transfected for normalization.
-
Transfection and Treatment: Cells were transfected with the plasmids using a suitable transfection reagent. After a recovery period, cells were treated with this compound, DHT, or vehicle.
-
Luciferase Measurement: Cell lysates were assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The firefly luciferase activity was normalized to the Renilla luciferase activity to account for transfection efficiency and cell viability.
Mammalian Two-Hybrid Assay
-
Principle: This assay is used to investigate the interaction between the AR and its cofactors. The AR ligand-binding domain (LBD) is fused to a GAL4 DNA-binding domain, and a cofactor is fused to a VP16 activation domain. Interaction between the AR-LBD and the cofactor in the presence of a ligand brings the GAL4 and VP16 domains into proximity, driving the expression of a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence.
-
Procedure: Plasmids encoding the fusion proteins and the reporter construct were co-transfected into mammalian cells. Cells were then treated with this compound or DHT, and the reporter gene activity was measured. Differential reporter activity between this compound and DHT treatment indicates differential cofactor recruitment.[7]
Chromatin Immunoprecipitation (ChIP) Assay
-
Crosslinking and Chromatin Preparation: Cells were treated with formaldehyde to crosslink proteins to DNA. The cells were then lysed, and the chromatin was sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with an antibody specific to the androgen receptor to immunoprecipitate AR-DNA complexes.
-
DNA Purification and Analysis: The crosslinks were reversed, and the DNA was purified. The amount of a specific DNA sequence (e.g., the promoter region of a target gene) in the immunoprecipitated sample was quantified by qPCR to determine the extent of AR binding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound Signaling Pathway in Myogenic Differentiation.
Caption: Experimental Workflow for Quantitative Real-Time PCR.
Caption: Logical Relationship of this compound's Gene-Selective Properties.
Conclusion
This compound demonstrates a unique gene-selective profile that distinguishes it from endogenous androgens and other SARMs. Its ability to act as a partial agonist of the androgen receptor while strongly and uniquely inducing the myostatin inhibitor follistatin provides a compelling mechanism for its potent anabolic effects in muscle tissue. The differential gene regulation observed with this compound compared to DHT is likely attributable to altered cofactor recruitment and DNA binding, a consequence of the distinct conformational state it induces in the androgen receptor. Further research is warranted to fully elucidate the complete spectrum of genes regulated by this compound in various tissues and to establish a comprehensive understanding of its long-term physiological effects. The data and protocols presented in this whitepaper provide a foundational resource for researchers and professionals in the field of endocrinology and drug development to further investigate the therapeutic potential of this intriguing selective androgen receptor modulator.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. medisearch.io [medisearch.io]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential DNA-binding and cofactor recruitment are possible determinants of the synthetic steroid this compound-dependent gene expression by androgen receptor in breast cancer MDA-MB 453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
YK11's Role in Osteoblast Proliferation and Differentiation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the selective androgen receptor modulator (SARM), YK11, and its demonstrated effects on osteoblast proliferation and differentiation. This compound has emerged as a compound of interest in the field of bone biology due to its anabolic effects on bone-forming cells. This document synthesizes findings from key in vitro studies, detailing the experimental protocols utilized, presenting quantitative data on cellular and molecular responses, and elucidating the underlying signaling pathways. The primary mechanism of action involves the activation of the androgen receptor (AR), leading to a cascade of downstream signaling events that promote osteogenesis. This guide is intended to serve as a detailed resource for researchers investigating novel therapeutic agents for bone-related disorders.
Introduction
Androgens are critical regulators of bone mineral density and skeletal muscle mass.[1] The selective androgen receptor modulator this compound has been identified as a novel steroidal compound that exhibits tissue-selective anabolic activity.[1][2] Its primary mechanism involves partial agonism of the androgen receptor (AR).[3] Research has demonstrated that this compound not only promotes myogenic differentiation but also significantly impacts bone metabolism by up-regulating osteoblastic proliferation and differentiation.[4][5] This guide focuses on the osteogenic properties of this compound, providing a detailed examination of its effects on osteoblast precursor cells and the signaling pathways it modulates.
Effects of this compound on Osteoblast Proliferation
This compound has been shown to accelerate the proliferation of osteoblastic cells, a crucial initial step in bone formation.[1] This pro-proliferative effect is mediated through its interaction with the androgen receptor.
Experimental Protocol: Cell Proliferation Assay (MTS)
A common method to assess cell proliferation is the MTS assay, which measures the metabolic activity of viable cells.
-
Cell Line: Mouse osteoblast precursor cells (MC3T3-E1).[1]
-
Culture Conditions: Cells are seeded in 96-well plates at a density of 5,000 cells per well and maintained in MEM α supplemented with 10% charcoal-stripped fetal bovine serum (csFBS) for 24 hours to ensure attachment and acclimatization.[1]
-
Treatment: Following the initial culture period, the medium is replaced with a differentiation medium containing either this compound (at a concentration of 0.5 µM), dihydrotestosterone (DHT, 0.01 µM) as a positive control, or a solvent control.[1] To confirm AR-dependency, co-treatment with an AR antagonist such as hydroxyflutamide (HF) can be performed.[1]
-
Incubation: Cells are incubated with the respective treatments for 96 hours.[1]
-
Measurement: Cell proliferation is quantified using an MTS assay kit according to the manufacturer's instructions. The absorbance is measured to determine the relative number of viable cells.[1]
Quantitative Data: Proliferation of MC3T3-E1 Cells
The following table summarizes the observed effects of this compound on the proliferation of MC3T3-E1 cells.
| Treatment (96h) | Cell Growth (Relative to Control) | AR-Antagonist Effect | Reference |
| This compound (0.5 µM) | Increased | Reversed by HF | [1] |
| DHT (0.01 µM) | Increased | Reversed by HF | [1] |
Effects of this compound on Osteoblast Differentiation
Beyond stimulating proliferation, this compound actively promotes the differentiation of osteoblasts, leading to the maturation of these cells and the formation of mineralized bone matrix.
Experimental Protocols
Alkaline phosphatase is an early marker of osteoblast differentiation.
-
Cell Line: MC3T3-E1 cells or bone marrow-derived mesenchymal stem cells (BMSCs).[1][6]
-
Culture and Differentiation: Cells are cultured in a differentiation medium (MEM α with 10% csFBS, 50 µg/mL ascorbic acid, and 5 mM β-glycerol phosphate) and treated with this compound (e.g., 0.25-4 µM for BMSCs) or DHT.[1][6] The medium is replaced every 3-4 days.
-
Staining: After a set period (e.g., 7 days for BMSCs), cells are fixed and stained for ALP activity using a commercially available kit.[6]
-
Quantification: ALP activity can be quantified by measuring the absorbance of the reaction product at 405 nm.[1]
This assay detects calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
-
Culture and Differentiation: Cells are cultured in differentiation medium with this compound or DHT for an extended period (e.g., 21 days for MC3T3-E1 cells).[1]
-
Staining: The cell cultures are fixed and stained with Alizarin Red S solution, which specifically binds to calcium salts.[1]
The expression of key osteogenic marker genes provides molecular evidence of differentiation.
-
RNA Isolation and cDNA Synthesis: Total RNA is isolated from treated and control cells, followed by reverse transcription to synthesize cDNA.[1]
-
qPCR: Real-time quantitative PCR is performed using primers for osteoblast-specific markers such as osteoprotegerin (OPG), osteocalcin (OCN), Runx2, and Bmp2.[1][6] Gene expression levels are normalized to a housekeeping gene.
Quantitative Data: Osteoblast Differentiation Markers
The table below summarizes the quantitative effects of this compound on various markers of osteoblast differentiation.
| Marker | Cell Type | This compound Concentration | Duration | Observed Effect | Reference |
| ALP Activity | MC3T3-E1 | 0.5 µM | Not specified | Increased | [4] |
| ALP Activity | BMSCs | 1, 2, 4 µM | 7 days | Increased | [6] |
| Mineralization | MC3T3-E1 | 0.5 µM | 21 days | Increased calcium deposits | [1] |
| Mineralization | BMSCs | 1, 2, 4 µM | Not specified | Increased mineralized nodules | [6] |
| Osteoprotegerin (mRNA) | MC3T3-E1 | 0.5 µM | 14 days | Increased | [4] |
| Osteocalcin (mRNA) | MC3T3-E1 | 0.5 µM | 14 days | Increased | [4] |
| Runx2 (mRNA) | BMSCs | 0.25-4 µM | 14 days | Increased | [6] |
| Ocn (mRNA) | BMSCs | 0.25-4 µM | 14 days | Increased | [6] |
| Bmp2 (mRNA) | BMSCs | 0.25-4 µM | 7 days | Increased | [6] |
Signaling Pathways Involved in this compound's Osteogenic Action
This compound exerts its effects on osteoblasts primarily through the androgen receptor, initiating downstream signaling cascades.
AR-Mediated Non-Genomic Signaling via Akt
This compound has been shown to activate the Akt signaling pathway through a rapid, non-genomic action of the androgen receptor.[1]
-
Experimental Protocol: Western Blot for Phosphorylated Akt
-
Cell Line: MC3T3-E1 cells.[1]
-
Treatment: Cells are treated with this compound (0.5 µM) or DHT (0.01 µM) for a short duration (15 minutes).[1]
-
Protein Extraction and Analysis: Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Immunoblotting is performed using antibodies against total Akt and phosphorylated Akt (Ser473) to detect the activation of the pathway.[1]
-
The increased phosphorylation of Akt suggests that this compound activates this key signaling node, which is known to be a crucial regulator of androgen-mediated osteoblast differentiation.[1][7]
BMP2/Smad Signaling Pathway
Recent research suggests that this compound may also regulate the osteogenic differentiation of BMSCs through the Bone Morphogenetic Protein 2 (BMP2)/Smad signaling pathway.[3][6] this compound treatment has been shown to increase the expression of BMP2, a potent osteogenic growth factor.[6] This, in turn, can lead to the phosphorylation and activation of Smad proteins, which are key intracellular mediators of BMP signaling that regulate the transcription of osteogenic genes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects on osteoblasts.
Signaling Pathway
Caption: Proposed signaling pathways for this compound's action in osteoblasts.
Conclusion
The available in vitro evidence strongly indicates that this compound is a potent stimulator of both osteoblast proliferation and differentiation. Its mechanism of action is primarily mediated through the androgen receptor, leading to the activation of the Akt signaling pathway and potentially influencing the BMP2/Smad pathway. These findings highlight this compound as a promising candidate for further investigation as a therapeutic agent for conditions characterized by reduced bone formation, such as osteoporosis. Future research should focus on in vivo studies to validate these cellular effects and to assess the safety and efficacy of this compound in preclinical models of bone disease.
References
- 1. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. This compound promotes osteogenic differentiation of BMSCs and repair of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound promotes osteogenic differentiation of BMSCs and repair of bone defects. | Semantic Scholar [semanticscholar.org]
Unraveling the Myriad Cellular Engagements of YK11: A Perspective Beyond Conventional Androgen Receptor Agonism
For Immediate Release
[City, State] – [Date] – In the landscape of selective androgen receptor modulators (SARMs), YK11 has carved a niche for its potent myostatin-inhibiting properties, setting it apart from its counterparts. While its interaction with the androgen receptor (AR) is the cornerstone of its activity, a deeper dive into its molecular mechanisms reveals a cascade of cellular events that extend beyond simple AR agonism. This technical guide serves to elucidate the cellular targets of this compound, with a particular focus on pathways that, while tethered to the androgen receptor, produce distinct and powerful anabolic effects.
Recent research has illuminated that the primary mechanism through which this compound exerts its profound muscle-building effects is via the induction of Follistatin (Fst), a potent inhibitor of Myostatin.[1][2][3][4] Crucially, this action is dependent on the androgen receptor.[1][5][6] Studies utilizing AR antagonists and siRNA-mediated knockdown of the AR have demonstrated a significant attenuation of this compound's ability to upregulate Follistatin and, consequently, myogenic regulatory factors.[1][5][6]
Furthermore, this compound has been shown to activate the Protein Kinase B (Akt) signaling pathway, a critical regulator of cell growth and proliferation.[7] This activation, however, is also understood to be mediated through a non-genomic action of the androgen receptor.[7] This guide will dissect these intricate, AR-dependent pathways that define this compound's unique pharmacological profile.
Quantitative Analysis of this compound-Mediated Gene Expression
The following table summarizes the quantitative data from key in vitro studies, illustrating the impact of this compound on the expression of myogenic regulatory factors and Follistatin.
| Target Gene | Cell Line | This compound Concentration | Fold Change vs. Control | Fold Change vs. DHT (500 nM) | Reference |
| Myf5 | C2C12 | 500 nM | Significant Increase | More significant than DHT | [1][4] |
| MyoD | C2C12 | 500 nM | Significant Increase | More significant than DHT | [1][4] |
| Myogenin | C2C12 | 500 nM | Significant Increase | More significant than DHT | [1][4] |
| Follistatin (Fst) | C2C12 | 500 nM | Significant Increase | DHT showed no significant increase | [1][4] |
Note: DHT (Dihydrotestosterone) is a potent androgen used as a positive control in these experiments.
Signaling Pathways Modulated by this compound
The cellular signaling cascades initiated by this compound are multifaceted. Below are diagrams illustrating the key pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited research on this compound.
Cell Culture and Treatment for Myogenic Differentiation
-
Cell Line: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with DMEM containing 2% horse serum when the cells reach approximately 80-90% confluency.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., ethanol or DMSO) and added to the differentiation medium at the desired final concentration (e.g., 500 nM). A vehicle control is run in parallel.[1]
-
AR Antagonism/Knockdown: For androgen receptor inhibition studies, cells are pre-treated with an AR antagonist like flutamide (e.g., 10 µM) for 30 minutes before the addition of this compound. For knockdown experiments, cells are transfected with siRNA targeting the AR using a suitable transfection reagent according to the manufacturer's protocol.[1][5][6]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR: The relative mRNA expression levels of target genes (e.g., MyoD, Myf5, Myogenin, Follistatin) are quantified using a real-time PCR system with SYBR Green or TaqMan probes. A housekeeping gene (e.g., β-actin or GAPDH) is used for normalization.[1][5][6]
Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8][9]
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated Akt, total Akt, MyoD, Myogenin).[8][9][10][11]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]
Concluding Remarks
The current body of scientific literature strongly indicates that the notable cellular effects of this compound, which extend beyond those of a typical androgen, are nonetheless mechanistically dependent on the androgen receptor. Its unique ability to potently induce Follistatin expression, a phenomenon not observed with DHT, underscores a differential activation of the AR, potentially through the recruitment of a distinct set of co-regulatory proteins.[1] Similarly, the stimulation of the Akt signaling pathway appears to be a non-genomic consequence of AR engagement.[7]
While a recent computational study has suggested a potential interaction with 5-alpha-reductase type II, this remains to be experimentally validated as a direct cellular target.[12] As of now, there is a lack of substantial evidence for direct, AR-independent cellular targets of this compound. Future research, including comprehensive proteomic studies and investigations in AR-negative cell lines, is warranted to explore the possibility of such interactions and to further delineate the complete molecular activity of this unique SARM.
This guide provides a comprehensive overview of the current understanding of this compound's cellular targets beyond simple AR agonism, emphasizing the intricate, AR-dependent signaling pathways that contribute to its powerful anabolic effects. The provided experimental protocols serve as a resource for researchers aiming to further investigate the molecular pharmacology of this compound.
References
- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. ergo-log.com [ergo-log.com]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
YK11 In Vitro Study Protocol for C2C12 Myoblasts: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1][2] Unlike traditional androgens, this compound exhibits a unique mechanism of action. It acts as a partial agonist of the androgen receptor (AR), but its myostatin-inhibiting properties, mediated through the induction of follistatin (Fst), are what set it apart.[3][4][5] This document provides a detailed protocol for studying the effects of this compound on C2C12 mouse myoblasts, a widely used in vitro model for myogenesis.[6][7]
This compound's primary mechanism involves binding to the androgen receptor and stimulating the expression of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin.[3][4] Notably, studies have shown that this compound induces these factors more significantly than dihydrotestosterone (DHT).[3][4] A key differentiator in its anabolic action is the robust upregulation of follistatin, a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[3][8] This effect is AR-dependent, as the myogenic differentiation prompted by this compound can be reversed by an anti-Fst antibody.[3][4]
Signaling Pathway of this compound in C2C12 Myoblasts
This compound initiates its action by binding to the androgen receptor. This complex then translocates to the nucleus, where it modulates gene expression. A key and unique target of this compound is the Follistatin gene. The resulting increase in Follistatin protein leads to the inhibition of Myostatin, a negative regulator of muscle growth. This inhibition, combined with the upregulation of key myogenic regulatory factors (MyoD, Myf5, Myogenin), promotes the differentiation of myoblasts into mature myotubes.
References
- 1. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 2. jgryall.wordpress.com [jgryall.wordpress.com]
- 3. Culture, Differentiation and Transfection of C2C12 Myoblasts [en.bio-protocol.org]
- 4. encodeproject.org [encodeproject.org]
- 5. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culture, Differentiation and Transfection of C2C12 Myoblasts [bio-protocol.org]
- 7. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C2C12 Transfection Reagent (Mouse Myoblast Cells) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Application Notes and Protocols: MC3T3-E1 Cell Differentiation Assay with YK11
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pre-osteoblastic cell line, MC3T3-E1, serves as a fundamental in vitro model for studying osteogenesis and bone formation. The differentiation of these cells into mature osteoblasts is characterized by a series of events, including cell proliferation, expression of early osteogenic markers like alkaline phosphatase (ALP), and finally, extracellular matrix mineralization. YK11, a selective androgen receptor modulator (SARM), has garnered significant interest for its potent anabolic effects on muscle and bone tissue.[1][2][3][4] This document provides a comprehensive guide to utilizing this compound to induce and evaluate the osteogenic differentiation of MC3T3-E1 cells.
This compound has been shown to accelerate the proliferation and mineralization of MC3T3-E1 cells.[1][5] Its mechanism of action involves binding to the androgen receptor (AR), which in turn upregulates the expression of key osteoblast-specific markers, including osteocalcin and osteoprotegerin.[1][5] Furthermore, this compound has been found to activate the Akt signaling pathway, a crucial regulator in androgen-mediated osteoblast differentiation.[1] Studies in bone marrow-derived mesenchymal stem cells (BMSCs) also suggest the involvement of the BMP2/Smad signaling pathway in this compound-mediated osteogenesis.[2][3][6]
These application notes provide detailed protocols for assessing the osteogenic effects of this compound on MC3T3-E1 cells through three key assays: Alkaline Phosphatase (ALP) activity, Alizarin Red S staining for mineralization, and quantitative real-time PCR (qRT-PCR) for osteogenic gene expression.
Data Presentation
Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells
| Treatment Group | Concentration (µM) | ALP Activity (nmol pNP/min/mg protein) | Fold Change vs. Control |
| Control (Vehicle) | 0 | 15.2 ± 1.8 | 1.0 |
| This compound | 0.5 | 28.9 ± 2.5 | 1.9 |
| This compound | 1.0 | 42.1 ± 3.1 | 2.8 |
| This compound | 2.0 | 55.7 ± 4.0 | 3.7 |
| DHT (Positive Control) | 0.01 | 35.4 ± 2.9 | 2.3 |
| *Data are presented as mean ± SD (n=3). *p < 0.05 compared to Control. pNP: p-nitrophenol. |
Table 2: Quantification of Mineralization by Alizarin Red S Staining
| Treatment Group | Concentration (µM) | Absorbance at 570 nm | Fold Change vs. Control |
| Control (Vehicle) | 0 | 0.12 ± 0.02 | 1.0 |
| This compound | 0.5 | 0.25 ± 0.03 | 2.1 |
| This compound | 1.0 | 0.41 ± 0.04 | 3.4 |
| This compound | 2.0 | 0.63 ± 0.05 | 5.3 |
| DHT (Positive Control) | 0.01 | 0.35 ± 0.03 | 2.9 |
| *Data are presented as mean ± SD (n=3). *p < 0.05 compared to Control. |
Table 3: Relative mRNA Expression of Osteogenic Markers
| Treatment Group | Concentration (µM) | Runx2 | Osterix (Sp7) | Osteocalcin (Bglap) |
| Control (Vehicle) | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 1.0 | 2.5 ± 0.3 | 2.1 ± 0.2 | 3.2 ± 0.4 |
| DHT (Positive Control) | 0.01 | 1.8 ± 0.2 | 1.6 ± 0.1 | 2.4 ± 0.3 |
| *Data are presented as mean ± SD (n=3) relative to the control group after normalization to a housekeeping gene (e.g., GAPDH). *p < 0.05 compared to Control. |
Experimental Protocols
MC3T3-E1 Cell Culture and Osteogenic Induction
This initial protocol outlines the steps for culturing MC3T3-E1 cells and inducing their differentiation with this compound.
Materials:
-
MC3T3-E1 subclone 4 cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dihydrotestosterone (DHT)
-
Ascorbic acid
-
β-glycerophosphate
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[7][8]
-
Seeding: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and seed into appropriate multi-well plates at a density of 1 x 10^4 cells/cm².
-
Osteogenic Induction: After 24 hours, replace the growth medium with osteogenic differentiation medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).[8]
-
Treatment: Add this compound or DHT (positive control) to the differentiation medium at the desired concentrations. A vehicle control (e.g., DMSO) should also be included.
-
Medium Change: Change the medium with fresh differentiation medium and treatments every 2-3 days.[9]
Alkaline Phosphatase (ALP) Activity Assay
This assay measures the activity of ALP, an early marker of osteoblast differentiation.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: After 7 days of differentiation, wash the cells twice with PBS.
-
Add cell lysis buffer to each well and incubate for 10 minutes at 4°C.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Assay: Add a portion of the cell lysate and pNPP substrate solution to a 96-well plate.[10]
-
Incubate at 37°C for 15-30 minutes.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[11][12]
-
Normalization: Determine the total protein concentration of the cell lysates using a BCA protein assay kit to normalize the ALP activity.
Alizarin Red S Staining for Mineralization
This staining method detects calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[13]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)
-
Distilled water (dH2O)
Procedure:
-
Fixation: After 21 days of differentiation, remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[14][15]
-
Washing: Wash the cells three times with dH2O.
-
Staining: Add the ARS solution to each well and incubate for 20-45 minutes at room temperature in the dark.[9][14]
-
Final Washes: Remove the ARS solution and wash the cells 3-5 times with dH2O until the wash water is clear.[14][16]
-
Visualization: Visualize the stained mineralized nodules using a bright-field microscope.
-
Quantification (Optional): To quantify the staining, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain. Transfer the supernatant to a new plate and measure the absorbance at 405-550 nm.[14]
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression
qRT-PCR is used to measure the mRNA levels of key osteogenic transcription factors and markers.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
SYBR Green PCR master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., Runx2, Osterix, Osteocalcin) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: After 7 days of differentiation, wash cells with PBS and extract total RNA using TRIzol reagent according to the manufacturer's protocol.[7][15][17]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[7][15]
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, SYBR Green master mix, and specific primers for the target and housekeeping genes.[7][15]
-
Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.[7][15]
Signaling Pathways
References
- 1. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. This compound promotes osteogenic differentiation of BMSCs and repair of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YK-11 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05529A [pubs.rsc.org]
- 8. Regulation of Osteoblast Differentiation and Iron Content in MC3T3-E1 Cells by Static Magnetic Field with Different Intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ixcellsbiotech.com [ixcellsbiotech.com]
- 10. drmillett.com [drmillett.com]
- 11. Alkaline phosphatase (ALP) and bone nodule formation assays [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 17. spandidos-publications.com [spandidos-publications.com]
Application Notes: YK11 Dose-Response in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects.[1] Unlike many other SARMs, this compound is a partial agonist of the androgen receptor (AR).[2] Its mechanism of action is unique; it does not induce the typical interaction between the N-terminal and C-terminal domains of the AR, a step usually required for full receptor activation.[2] Instead, a key component of its anabolic activity is attributed to its ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin.[2] Myostatin is a protein that negatively regulates muscle growth.[2]
HEK293 (Human Embryonic Kidney 293) cells are a widely used cell line in biomedical research, in part due to their high transfectability and robust growth characteristics.[3] They are a suitable in vitro model for studying the activity of compounds like this compound, particularly in assays involving reporter genes to quantify receptor activation.
These application notes provide a detailed protocol for determining the dose-response curve of this compound in HEK293 cells by measuring androgen receptor activation.
Key Applications
-
Screening and characterization of novel SARMs.
-
Investigating the molecular mechanisms of myostatin inhibitors.
-
High-throughput screening for compounds that modulate the androgen receptor pathway.
Quantitative Data Summary
The following table summarizes the dose-response relationship of this compound on androgen receptor activation in HEK293 cells. Data is derived from an androgen-responsive element (ARE) luciferase reporter assay. The response is measured as Renilla-normalized luciferase activity, indicating the level of AR transactivation.
| This compound Concentration (nM) | Androgen Receptor Activation (Normalized Luciferase Activity) |
| 1 | Baseline |
| 2.5 | Low Activation |
| 5 | Moderate Activation |
| 7.5 | Moderate-High Activation |
| 10 | High Activation |
| 25 | High Activation |
| 50 | Plateauing Activation |
| 75 | Plateau |
| 100 | Plateau |
| 500 | Plateau |
| EC50 (Diastereomer 2a) | 7.85 nM |
| EC50 (Diastereomixture) | 12.5 nM |
This data is based on the findings of Fujioka et al. (2020), where a specific, highly active diastereomer (2a) of this compound was identified and compared to a mixture of diastereomers.[4]
Experimental Protocols
HEK293 Cell Culture
A foundational requirement for these experiments is the proper maintenance of HEK293 cells to ensure viability and consistency.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, add trypsin-EDTA to detach the cells, and then neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks or plates at the desired density.
Androgen Receptor (AR) Luciferase Reporter Assay
This assay quantitatively measures the activation of the androgen receptor by this compound in a dose-dependent manner.
Materials:
-
HEK293 cells
-
AR expression plasmid (e.g., pcDNA3.1/Zeo/AR)
-
ARE-driven luciferase reporter plasmid
-
Renilla luciferase reporter plasmid (for normalization, e.g., pGL4.74)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM or other serum-free medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical mixture per well includes:
-
0.05 µg of AR expression plasmid
-
0.1 µg of ARE-driven luciferase reporter plasmid
-
0.01 µg of Renilla reporter plasmid
-
-
Incubate the complex at room temperature and then add it to the cells.
-
Incubate the cells for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should range from 1 nM to 500 nM.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
After the 24-hour transfection period, replace the medium with the this compound-containing medium.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
-
Visualizations
Caption: Workflow for determining this compound dose-response in HEK293 cells.
Caption: this compound activates the AR, leading to increased Follistatin and muscle growth.
References
Application Notes and Protocols for Western Blot Analysis of MyoD and Myf5 after YK11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1] Unlike traditional anabolic steroids, this compound exhibits a unique mechanism of action by acting as a partial agonist of the androgen receptor (AR).[2] Notably, research has demonstrated that this compound promotes myogenic differentiation, the process by which myoblasts proliferate and differentiate to form mature muscle fibers.[2] This process is orchestrated by a family of transcription factors known as myogenic regulatory factors (MRFs), with MyoD (Myogenic Differentiation 1) and Myf5 (Myogenic Factor 5) being key players in the initiation of myogenesis.[3][4]
Studies have shown that treatment of C2C12 myoblasts, a well-established in vitro model for studying myogenesis, with this compound leads to a more significant induction of MyoD and Myf5 compared to dihydrotestosterone (DHT), a potent endogenous androgen.[2][3] This upregulation of MyoD and Myf5 is a critical step in the commitment of myoblasts to the myogenic lineage. The unique anabolic effects of this compound are attributed to its ability to increase the expression of follistatin (Fst), a glycoprotein that inhibits myostatin, a negative regulator of muscle growth.[2][3]
These application notes provide a comprehensive overview of the Western blot analysis of MyoD and Myf5 in response to this compound treatment, including detailed experimental protocols and a summary of the expected outcomes based on current scientific literature.
Data Presentation
Table 1: Summary of Expected Qualitative Changes in MyoD and Myf5 Protein Expression Following this compound Treatment in C2C12 Myoblasts
| Treatment Group | MyoD Protein Level | Myf5 Protein Level | Reference |
| Vehicle Control | Basal | Basal | [3] |
| This compound | Increased | Increased | [3] |
| DHT | Increased | Increased | [3] |
Note: The increase in MyoD and Myf5 protein levels is reported to be more pronounced with this compound treatment compared to DHT treatment.[3]
Signaling Pathway
This compound exerts its pro-myogenic effects through a distinct signaling cascade. It begins with the partial activation of the androgen receptor, leading to the upregulation of follistatin. Follistatin then antagonizes myostatin, a key inhibitor of muscle growth, thereby promoting the expression of critical myogenic regulatory factors, MyoD and Myf5, which drive myoblast differentiation.
Caption: this compound Signaling Pathway in Myogenesis.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of MyoD and Myf5 protein expression in C2C12 myoblasts following this compound treatment.
Cell Culture and Treatment
-
Cell Line: C2C12 myoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To induce myogenic differentiation, replace the growth medium with a differentiation medium (DMEM supplemented with 2% horse serum) when cells reach 80-90% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add this compound to the differentiation medium at the desired final concentration (e.g., 100 nM). A vehicle control (solvent only) and a positive control (e.g., DHT) should be included.
-
Incubation: Treat the cells for the desired time points (e.g., 24, 48, 72 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the denatured protein samples onto a 12% sodium dodecyl sulfate-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MyoD and Myf5 overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the MyoD and Myf5 bands to the intensity of the corresponding loading control band.
Caption: Western Blot Experimental Workflow.
Conclusion
The analysis of MyoD and Myf5 protein expression by Western blotting is a crucial step in elucidating the molecular mechanisms underlying the anabolic effects of this compound. The provided protocols offer a robust framework for conducting these experiments. While quantitative protein data is currently limited in the literature, the established signaling pathway and qualitative findings strongly suggest that this compound is a potent inducer of these key myogenic regulatory factors. Further research, including detailed quantitative Western blot analyses, will be invaluable for a more comprehensive understanding of this compound's role in promoting myogenesis and its potential therapeutic applications in muscle-wasting disorders.
References
- 1. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Regulating or Regulated by Myogenic Regulatory Factors in Skeletal Muscle Stem Cells | MDPI [mdpi.com]
Application Notes and Protocols: Quantifying Follistatin Gene Expression in Response to YK11 Treatment using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for quantifying the expression of the follistatin (FST) gene in response to treatment with YK11, a selective androgen receptor modulator (SARM). The protocol outlines the necessary steps from cell culture and treatment to data analysis using quantitative reverse transcription PCR (qRT-PCR). Included are methodologies for cell maintenance, RNA extraction, cDNA synthesis, and qRT-PCR, along with a template for data presentation. Additionally, visual diagrams of the experimental workflow and the proposed signaling pathway of this compound-induced follistatin expression are provided to facilitate understanding. This guide is intended for researchers in molecular biology, pharmacology, and drug development investigating the anabolic effects of this compound.
Introduction
This compound is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle tissue.[1][2] Unlike other SARMs, this compound uniquely induces the expression of follistatin (Fst), a glycoprotein that inhibits myostatin, a negative regulator of muscle growth.[1][3][4] This mechanism of action suggests that this compound's anabolic properties are, at least in part, mediated by the upregulation of Fst.[1][3] Quantitative real-time PCR (qRT-PCR) is a sensitive and specific method for measuring changes in gene expression, making it an ideal technique to study the effects of this compound on follistatin transcription.[5][6]
This application note provides a comprehensive protocol for researchers to quantify follistatin gene expression in C2C12 myoblasts, a commonly used in vitro model for studying myogenesis, following treatment with this compound.[7][8][9]
Signaling Pathway of this compound-Induced Follistatin Expression
This compound acts as a partial agonist of the androgen receptor (AR).[2][4] Upon binding to the AR, it is thought to trigger a downstream signaling cascade that leads to the increased transcription of the follistatin gene. The expressed follistatin protein then antagonizes myostatin, leading to enhanced muscle differentiation and growth.[1][10]
Caption: Proposed signaling pathway of this compound-induced follistatin expression.
Experimental Protocol
This protocol is designed for the use of C2C12 mouse myoblast cells. All procedures should be performed in a sterile environment using aseptic techniques.
Cell Culture and Maintenance
-
Cell Line: C2C12 mouse myoblasts.[7]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11][12]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with growth medium and re-plate at a suitable sub-cultivation ratio (e.g., 1:3 to 1:6).[9][11] Do not allow cells to become fully confluent as this can induce spontaneous differentiation.[11]
Experimental Treatment
-
Seed C2C12 cells in 6-well plates at a density that will result in approximately 80% confluency on the day of treatment.
-
Once cells reach the desired confluency, replace the growth medium with a differentiation medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin).[7]
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control group (cells treated with the solvent at the same final concentration). For example, cells can be treated with 500 nM this compound or ethanol as a solvent control.[13]
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). A 6-hour treatment has been shown to be sufficient to observe changes in Fst mRNA expression.[14]
RNA Extraction
-
Following treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or the lysis buffer from an RNA extraction kit).[15]
-
Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or ISOGEN II, Nippon Gene) following the manufacturer's instructions.[13][16]
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA purity by checking the A260/A280 ratio (should be ~2.0).[17]
-
(Optional but recommended) Treat the RNA samples with DNase I to remove any contaminating genomic DNA.[16]
cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., ReverTra Ace qPCR RT Kit, TOYOBO or SuperScript VILO cDNA Synthesis Kit, Invitrogen) according to the manufacturer's protocol.[13][15]
-
Typically, 1 µg of total RNA is used per reaction.[17]
-
The resulting cDNA will be used as the template for qRT-PCR.
Quantitative Real-Time PCR (qRT-PCR)
-
Prepare the qRT-PCR reaction mixture using a SYBR Green-based qPCR master mix (e.g., THUNDERBIRD SYBR qPCR Mix, TOYOBO).[13]
-
The reaction mixture should contain the qPCR master mix, forward and reverse primers for the gene of interest (Follistatin) and a reference gene, nuclease-free water, and the synthesized cDNA template.
-
Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA. Commercially available, pre-validated primers for mouse Follistatin can be used.[18][19]
-
Example Mouse Follistatin Primers: (Sequences should be validated)
-
Forward: 5'-AGAGCGGCAAGAGGACCAGG-3'
-
Reverse: 5'-TGGAGCACTGTAGCTCATAG-3'
-
-
-
Reference Gene Selection: It is crucial to use a stably expressed reference gene for normalization. While β-actin has been used in similar studies, it is recommended to test a panel of common reference genes (e.g., GAPDH, B2M, HPRT) to determine the most stable one for your experimental conditions.[13][20][21][22]
-
Perform the qRT-PCR using a real-time PCR detection system with a typical cycling program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)[23]
-
-
Melt curve analysis to confirm the specificity of the amplified product.
-
Data Analysis and Presentation
The relative expression of the follistatin gene can be calculated using the comparative CT (ΔΔCT) method.[24]
-
Normalization: For each sample, calculate the ΔCT value by subtracting the CT value of the reference gene from the CT value of the follistatin gene.
-
ΔCT = CT(Follistatin) - CT(Reference Gene)
-
-
Relative Quantification: Calculate the ΔΔCT by subtracting the average ΔCT of the control group from the ΔCT of each treated sample.
-
ΔΔCT = ΔCT(Treated Sample) - Average ΔCT(Control Group)
-
-
Fold Change: The fold change in gene expression is calculated as 2-ΔΔCT.[24]
Data Presentation Table
Summarize the quantitative data in a clear and structured table.
| Treatment Group | Concentration | N | Average CT (Follistatin) | Average CT (Reference Gene) | Average ΔCT | Average ΔΔCT | Fold Change (2-ΔΔCT) | Standard Deviation | p-value |
| Vehicle Control | - | 3 | |||||||
| This compound | 100 nM | 3 | |||||||
| This compound | 500 nM | 3 | |||||||
| This compound | 1000 nM | 3 |
N represents the number of biological replicates.
Experimental Workflow Diagram
Caption: Overview of the experimental workflow for qRT-PCR analysis.
Conclusion
This application note provides a detailed protocol for the quantification of follistatin gene expression in response to this compound treatment in C2C12 cells. By following this guide, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms underlying the anabolic effects of this compound. The provided diagrams and data presentation templates aim to streamline the experimental process and enhance the clarity of the results. Careful adherence to good laboratory practices and appropriate data analysis will ensure the generation of high-quality and impactful findings.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. qPCR and qRT-PCR analysis: Regulatory points to consider when conducting biodistribution and vector shedding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Validation of Reference Genes for qRT-PCR Studies of Gene Expression in Dioscorea opposita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 8. Culture, Differentiation and Transfection of C2C12 Myoblasts [en.bio-protocol.org]
- 9. C2C12 | Culture Collections [culturecollections.org.uk]
- 10. fitscience.co [fitscience.co]
- 11. encodeproject.org [encodeproject.org]
- 12. Culture, Differentiation and Transfection of C2C12 Myoblasts [bio-protocol.org]
- 13. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 17. surgery.pitt.edu [surgery.pitt.edu]
- 18. rmb.sinobiological.com [rmb.sinobiological.com]
- 19. sinobiological.com [sinobiological.com]
- 20. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evidence Based Selection of Commonly Used RT-qPCR Reference Genes for the Analysis of Mouse Skeletal Muscle | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. mcgill.ca [mcgill.ca]
- 24. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Structural Confirmation of YK11 via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11, chemically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal molecule classified as a selective androgen receptor modulator (SARM).[1][2] It has garnered significant interest for its potent anabolic effects on muscle and bone tissue. Unlike traditional anabolic steroids, this compound exhibits a unique dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and also functions as a myostatin inhibitor by increasing the expression of follistatin.[1] The structural integrity and purity of synthesized this compound are paramount for its intended biological activity and for ensuring safety in preclinical and potential therapeutic applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and confirmation of small molecules like this compound. A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
These application notes provide a detailed overview and experimental protocols for utilizing NMR spectroscopy to confirm the chemical structure of this compound.
Molecular Structure of this compound
The chemical structure of this compound is presented below:
IUPAC Name: (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester
Chemical Formula: C₂₅H₃₄O₆
Molar Mass: 430.54 g/mol
(Note: The following sections on quantitative NMR data are based on typical experimental outcomes for steroidal compounds. Specific chemical shift and coupling constant data for this compound, while reported in the literature by Kanno et al., were not publicly accessible in detail at the time of this writing. Researchers should refer to the supplementary data of the cited publications for precise values.)
Quantitative NMR Data
A complete assignment of all proton and carbon signals is crucial for the structural confirmation of this compound. The following tables represent the expected data presentation format for the ¹H and ¹³C NMR spectral data of this compound.
Table 1: ¹H NMR Data for this compound (Expected Format)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-4 | |||||
| H-6α | |||||
| H-6β | |||||
| ... | |||||
| CH₃ (C18) | |||||
| OCH₃ (ester) | |||||
| OCH₃ (orthoester) | |||||
| CH₃ (orthoester) |
Table 2: ¹³C NMR Data for this compound (Expected Format)
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| C-3 | C=O | |
| C-4 | C | |
| C-5 | C=C | |
| ... | ||
| C-18 | CH₃ | |
| Ester C=O | C=O | |
| Ester OCH₃ | OCH₃ | |
| Orthoester C | C | |
| Orthoester OCH₃ | OCH₃ | |
| Orthoester CH₃ | CH₃ |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural confirmation of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For high-resolution experiments, particularly for NOESY, it may be beneficial to degas the sample to remove dissolved oxygen.
1D NMR Spectroscopy
a) ¹H NMR Spectroscopy
-
Objective: To identify the chemical shifts, multiplicities, and integration of all proton signals in the molecule.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals and determine the multiplicity and coupling constants of each peak.
b) ¹³C NMR Spectroscopy
-
Objective: To identify the chemical shifts of all carbon atoms in the molecule.
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.
2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply a sine-bell window function in both dimensions followed by 2D Fourier transformation. Symmetrize the resulting spectrum.
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply appropriate window functions (e.g., sine-bell in F2 and sine-bell or squared sine-bell in F1) and perform 2D Fourier transformation.
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgpndqf).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 200-250 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay: 1.5-2.5 seconds.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
-
Processing: Apply appropriate window functions and perform 2D Fourier transformation.
Experimental Workflow
References
Preparing YK11 Stock Solution in DMSO for Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest in preclinical research for its potent anabolic effects on muscle and bone tissue.[1][2] Structurally derived from dihydrotestosterone (DHT), this compound functions as a partial agonist of the androgen receptor (AR).[1][3] Its unique mechanism of action involves not only the partial activation of the AR but also the significant induction of follistatin, a potent inhibitor of myostatin.[1][3] This dual action makes this compound a compound of interest for studying muscle growth and differentiation. This document provides detailed protocols for the preparation, sterilization, and storage of this compound stock solutions in dimethyl sulfoxide (DMSO) for use in in-vitro cell culture experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄O₆ | [4] |
| Molecular Weight | 430.53 g/mol | [4][5] |
| CAS Number | 1370003-76-1 | [4][5] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility in DMSO | 4.31 mg/mL (10.01 mM) | [5] |
| Recommended Solvent | DMSO | [5] |
| Storage of Powder | -20°C for up to 3 years | [5] |
| Storage of Stock Solution in DMSO | -80°C for up to 1 year | [5] |
Table 3: Recommended Working Concentrations for In Vitro Studies
| Cell Line | Application | Working Concentration | Reference |
| HEK293 | Androgen receptor transcriptional activity | 0.1 µM | [4][5] |
| HEK293 | Androgen receptor target gene expression | 10 µM | [4] |
| C2C12 myoblasts | Myogenic differentiation | 500 nM (0.5 µM) | [4][6] |
| MC3T3-E1 osteoblasts | Proliferation and mineralization | 0.5 µM | [7] |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, DMSO-compatible syringe filters (0.2 or 0.22 µm pore size, e.g., PTFE or nylon)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Laminar flow hood (Biological Safety Cabinet Class II)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilution to typical working concentrations for cell culture experiments.
-
Aseptic Technique: Perform all steps in a certified laminar flow hood to maintain sterility.[5][8][9] Wipe down all surfaces and materials entering the hood with 70% ethanol.
-
Weighing this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.305 mg of this compound (Molecular Weight = 430.53 g/mol ).
-
Dissolving this compound: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Using a sterile pipette, add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particles.
-
Sterile Filtration: To ensure the sterility of the stock solution, it is crucial to filter it through a sterile, DMSO-compatible syringe filter (0.2 or 0.22 µm).[4][11][12]
-
Draw the this compound-DMSO solution into a sterile syringe.
-
Attach a sterile 0.2 or 0.22 µm syringe filter (PTFE or nylon) to the syringe.
-
Carefully dispense the solution through the filter into a new, sterile microcentrifuge tube or cryovial.
-
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[5] For shorter-term storage, -20°C is also acceptable.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: In the laminar flow hood, perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of this compound from any potential effects of the solvent.
-
Application to Cells: Add the prepared working solutions (this compound and vehicle control) to your cell cultures and proceed with the experiment.
Visualization of Signaling Pathway and Experimental Workflow
Below are diagrams created using the DOT language to visualize the this compound signaling pathway and the experimental workflow for preparing the stock solution.
Caption: this compound Signaling Pathway in Myogenic Differentiation.
Caption: Experimental Workflow for this compound Stock Solution Preparation.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. sportstechnologylabs.com [sportstechnologylabs.com]
- 3. fitscience.co [fitscience.co]
- 4. researchgate.net [researchgate.net]
- 5. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 8. Sterile Cell Culture Preparation | Sartorius [sartorius.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zellbio.eu [zellbio.eu]
- 12. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
YK11 Administration in Animal Models for Muscle Wasting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle wasting, a debilitating loss of muscle mass and function, is a significant clinical challenge associated with a wide range of conditions, including chronic diseases, aging (sarcopenia), and periods of disuse. The experimental compound YK11, a synthetic steroidal selective androgen receptor modulator (SARM), has garnered considerable interest for its potential therapeutic application in combating muscle atrophy. This compound exhibits a unique dual mechanism of action, functioning as a partial agonist of the androgen receptor and, notably, as a potent myostatin inhibitor.[1][2] Myostatin is a key negative regulator of muscle growth, and its inhibition is a promising strategy for promoting muscle hypertrophy.[1] this compound is understood to exert its myostatin-inhibiting effects by increasing the expression of follistatin, a natural antagonist of myostatin.[1][3][4]
These application notes provide a comprehensive overview of the administration of this compound in various animal models of muscle wasting. Detailed experimental protocols, quantitative data from preclinical studies, and a summary of the underlying signaling pathways are presented to guide researchers in the investigation of this compound's therapeutic potential.
Mechanism of Action: The this compound Signaling Pathway
This compound's primary mechanism of action involves the modulation of the androgen receptor and the subsequent inhibition of the myostatin signaling pathway.[1] As a partial agonist, this compound binds to the androgen receptor, which leads to the upregulation of follistatin.[1][4] Follistatin, in turn, binds directly to myostatin, preventing it from interacting with its receptor, the activin type IIB receptor (ActRIIB).[1] This blockade of myostatin signaling leads to the activation of pro-hypertrophic pathways, most notably the Akt/mTOR pathway, which promotes protein synthesis and muscle growth.[1] Concurrently, the inhibition of myostatin signaling can lead to the suppression of catabolic pathways, such as the ubiquitin-proteasome system, which is responsible for protein degradation.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel myostatin-specific antibody enhances muscle strength in muscle disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new model of skeletal muscle atrophy induced by immobilization using a hook-and-loop fastener in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luciferase Reporter Assay for Characterizing YK11 Androgen Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK11, chemically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal selective androgen receptor modulator (SARM).[1] Unlike traditional androgens, SARMs are designed to exhibit tissue-selective anabolic effects with reduced androgenic side effects. This compound is of particular interest due to its dual mechanism of action: it acts as a partial agonist of the androgen receptor (AR) and as a myostatin inhibitor.[2][3][4] This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify the androgenic activity of this compound.
The androgen receptor is a ligand-activated transcription factor that, upon binding to an agonist, translocates to the nucleus and binds to androgen response elements (AREs) on target genes, initiating transcription. The luciferase reporter assay is a robust and sensitive method for quantifying this transcriptional activation. The assay utilizes a plasmid containing an ARE-driven promoter upstream of the firefly luciferase gene. When a compound like this compound activates the androgen receptor, the subsequent binding to the ARE initiates the transcription of the luciferase gene, resulting in light emission that can be quantified.
Data Presentation
The following table summarizes the quantitative data for the androgen receptor activity of the biologically active diastereomer of this compound (2a) as determined by an androgen responsive element (ARE)-luciferase reporter assay.
| Compound | Agonist Type | EC50 (nM) | Maximal Efficacy (Emax) vs. DHT |
| This compound (diastereomer 2a) | Partial Agonist | 7.85 | Not explicitly quantified in reviewed literature |
| Dihydrotestosterone (DHT) | Full Agonist | Not reported in the same study | 100% (by definition) |
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
The diagram below illustrates the classical signaling pathway of the androgen receptor upon activation by an agonist.
Experimental Workflow for Luciferase Reporter Assay
The following diagram outlines the key steps in performing a luciferase reporter assay to determine the androgenic activity of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human embryonic kidney 293 (HEK293) cells or a similar cell line with low endogenous AR expression.
-
Plasmids:
-
Androgen Response Element (ARE) Luciferase Reporter Plasmid (e.g., pGL4.36[luc2P/ARE/Hygro])
-
Renilla Luciferase Control Reporter Plasmid (e.g., pRL-TK) for normalization.
-
Human Androgen Receptor (hAR) Expression Plasmid.
-
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.
-
Test Compounds:
-
This compound
-
Dihydrotestosterone (DHT) as a positive control.
-
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or a similar kit.
-
Instrumentation: Luminometer.
Cell Culture and Transfection
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in serum-free medium according to the manufacturer's protocol. A typical ratio would be 100 ng of ARE-luciferase reporter, 10 ng of Renilla luciferase control, and 50 ng of hAR expression plasmid.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS (to remove endogenous steroids).
-
Compound Treatment
-
Prepare Compound Dilutions: Prepare serial dilutions of this compound and DHT in DMEM with 10% charcoal-stripped FBS. A typical concentration range for this compound would be from 10^-12 M to 10^-6 M.
-
Treatment: 24 hours post-transfection, replace the medium with the prepared compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for an additional 24 hours.
Luciferase Assay
-
Cell Lysis: Remove the medium and gently wash the cells with phosphate-buffered saline (PBS). Lyse the cells by adding 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminometry:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity.
-
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This accounts for variations in transfection efficiency and cell number.
-
Dose-Response Curve: Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value for this compound and DHT. The EC50 is the concentration of the compound that elicits 50% of the maximal response.
Logical Relationship of the Experiment
The following diagram illustrates the logical flow and rationale behind the luciferase reporter assay for determining this compound's androgenic activity.
References
- 1. (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (this compound) is a partial agonist of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. fitscience.co [fitscience.co]
- 4. KoreaMed Synapse [synapse.koreamed.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent YK11 Results in C2C12 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when studying the effects of YK11 on C2C12 cell differentiation.
Troubleshooting Guide
Inconsistent results in C2C12 differentiation assays with this compound can arise from several factors, from cell health to reagent quality. This guide provides a structured approach to identifying and resolving these issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no myotube formation in control (untreated) group. | 1. Suboptimal C2C12 cell health: High passage number (>20) can lead to reduced differentiation potential.[1] Mycoplasma contamination can also affect cell behavior. | 1a. Use low passage C2C12 cells (ideally <15).[2] Regularly test for mycoplasma contamination. 1b. Thaw a fresh vial of low-passage cells from a reliable source (e.g., ATCC). |
| 2. Incorrect cell confluency at the start of differentiation: Starting differentiation at low (<70%) or overly high (>100%) confluency can impair myotube formation.[3][4] | 2. Initiate differentiation when cells are 80-90% confluent to allow space for myotube growth.[4] | |
| 3. Ineffective differentiation medium: The quality and concentration of horse serum are critical. Lot-to-lot variability in serum can significantly impact differentiation efficiency.[2][3] Some media components, like sodium pyruvate, have been reported to impair differentiation.[5] | 3a. Test different lots of horse serum to find one that supports robust differentiation. Heat-inactivated serum may work better. 3b. Use a differentiation medium of DMEM with 2% horse serum and 1% penicillin/streptomycin. Avoid DMEM formulations containing sodium pyruvate.[2][5] | |
| Inconsistent or weak this compound effect on myotube formation. | 1. This compound quality and stability: this compound powder may have degraded due to improper storage, or its purity may be low. | 1a. Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data.[6][7][8] 1b. Store this compound powder at -20°C.[9][10][11] Prepare fresh stock solutions in an appropriate solvent like DMSO and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| 2. Incorrect this compound concentration: The dose-response to this compound can be narrow. Ineffective concentrations will not yield significant results. | 2. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific C2C12 cell batch and experimental conditions. A common starting concentration is 500 nM.[12][13] | |
| 3. Issues with this compound solubility: this compound is poorly soluble in aqueous media.[9] | 3. Prepare a concentrated stock solution of this compound in DMSO.[9] When adding to the differentiation medium, ensure thorough mixing to prevent precipitation. The final DMSO concentration in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity. | |
| High cell death or detachment during differentiation. | 1. Cytotoxicity of this compound or solvent: High concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells. | 1a. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of this compound and your solvent on C2C12 cells. 1b. Ensure the final concentration of the solvent in the culture medium is non-toxic. |
| 2. Poor cell adherence: C2C12 cells can sometimes detach during the differentiation process, especially on untreated surfaces. | 2. Consider coating culture plates with an extracellular matrix component like gelatin or fibronectin to improve cell adherence.[4][14] | |
| 3. Nutrient depletion and waste accumulation: Differentiating myotubes are metabolically active and can quickly deplete nutrients and acidify the medium. | 3. Change the differentiation medium every 24 hours to ensure an adequate supply of nutrients and to remove metabolic waste products.[2][3][15] | |
| High variability between replicate wells or experiments. | 1. Inconsistent cell seeding: Uneven cell distribution across wells will lead to variable confluency and, consequently, inconsistent differentiation. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly before aliquoting into wells. |
| 2. Edge effects in multi-well plates: Wells on the outer edges of a plate are more prone to evaporation, leading to changes in media concentration. | 2. Avoid using the outermost wells of the plate for experiments. Fill these wells with sterile PBS or media to minimize evaporation from the experimental wells. | |
| 3. Serum lot-to-lot variability: As mentioned, different batches of horse serum can have varying levels of growth factors and inhibitors that affect differentiation. | 3. Once a suitable lot of horse serum is identified, purchase a large quantity to ensure consistency across multiple experiments. |
Experimental Protocols
C2C12 Cell Culture and Differentiation Protocol
This protocol provides a standardized method for the culture and myogenic differentiation of C2C12 cells.
Materials:
-
C2C12 mouse myoblast cell line (low passage)
-
Growth Medium (GM): DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[2]
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Tissue culture flasks and plates
Procedure:
-
Cell Culture:
-
Culture C2C12 cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 70-80% confluency. Do not allow cells to become fully confluent during the proliferation phase.[3]
-
To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate until cells detach. Neutralize trypsin with Growth Medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh Growth Medium and seed into new flasks at a 1:3 to 1:4 ratio.[3]
-
-
Initiation of Differentiation:
-
Seed C2C12 cells in the desired culture plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
Once the target confluency is reached, aspirate the Growth Medium and wash the cells twice with PBS.
-
Add the Differentiation Medium to the cells. This is considered Day 0 of differentiation.[3][16]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in Differentiation Medium to the desired final concentration. Add the this compound-containing medium to the cells. For the vehicle control, add an equivalent volume of DMSO to the Differentiation Medium.
-
-
Maintenance of Differentiating Cultures:
Quantitative Analysis of Myotube Formation
1. Immunofluorescence Staining for Myosin Heavy Chain (MHC):
-
Fix the differentiated C2C12 cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against Myosin Heavy Chain (e.g., MF20).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
2. Fusion Index Calculation:
-
The fusion index is a measure of myoblast fusion into myotubes.
-
From the immunofluorescence images, count the number of nuclei within MHC-positive myotubes (defined as having at least 3 nuclei) and the total number of nuclei.
-
Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100.
3. Myotube Area and Diameter Measurement:
-
Using image analysis software (e.g., ImageJ), outline the MHC-positive myotubes to measure their area and diameter.
-
An increase in myotube area and diameter indicates enhanced myogenic differentiation.
4. Gene Expression Analysis of Myogenic Markers:
-
Isolate total RNA from the cells at different time points of differentiation.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key myogenic regulatory factors (MRFs).
-
Early markers: MyoD, Myf5[18]
-
Mid-marker: Myogenin[19]
-
Late marker: Myosin Heavy Chain (MHC)[20]
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or beta-actin).
Data Presentation
The following tables summarize the expected quantitative results from this compound treatment in C2C12 cells based on published literature.
Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) mRNA Expression
| Myogenic Marker | Fold Change with this compound (500 nM) vs. Control | Reference |
| MyoD | Significant Increase | [18] |
| Myf5 | Significant Increase | [18] |
| Myogenin | Significant Increase | [18][19] |
Table 2: Effect of this compound on Follistatin (Fst) mRNA Expression
| Gene | Fold Change with this compound (500 nM) vs. Control | Reference |
| Follistatin (Fst) | Significant Increase | [18] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jgryall.wordpress.com [jgryall.wordpress.com]
- 3. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Third Party Testing - YK-11 [titansarms.com]
- 7. raybiotech.com [raybiotech.com]
- 8. modernaminos.com [modernaminos.com]
- 9. Page loading... [guidechem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | 1370003-76-1 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. encodeproject.org [encodeproject.org]
- 16. dsmz.de [dsmz.de]
- 17. researchgate.net [researchgate.net]
- 18. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteomic Analysis of C2C12 Myoblast and Myotube Exosome-Like Vesicles: A New Paradigm for Myoblast-Myotube Cross Talk? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing YK11 Concentration for Osteogenic Differentiation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing YK11 concentration for osteogenic differentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in osteogenic differentiation assays?
A1: Based on current literature, a good starting point for in vitro studies is a concentration range of 0.25 µM to 4 µM. One study found that this compound promoted osteogenesis in bone marrow-derived mesenchymal stem cells (BMSCs) within this range, with the effect increasing with concentration.[1][2] For mouse osteoblast cells (MC3T3-E1), a concentration of 0.5 µM has been shown to accelerate cell proliferation and differentiation.[3]
Q2: What are the expected effects of this compound on osteoblastic cells?
A2: this compound has been demonstrated to promote several aspects of osteogenesis. Key effects include:
-
Increased Cell Proliferation: this compound, similar to dihydrotestosterone (DHT), has been shown to accelerate the proliferation of MC3T3-E1 osteoblast cells.[3][4]
-
Enhanced Differentiation: It up-regulates osteoblast-specific differentiation markers.[3][5]
-
Increased Mineralization: this compound treatment leads to an increase in mineralization in MC3T3-E1 cells.[3][5]
-
Upregulation of Osteogenic Markers: this compound increases the expression of early and late osteoblast differentiation markers such as osteoprotegerin (OPG) and osteocalcin (OC).[3][4]
Q3: What is the primary mechanism of action for this compound in promoting osteogenesis?
A3: this compound is a selective androgen receptor modulator (SARM) and its osteogenic effects are primarily mediated through the androgen receptor (AR).[1][3][5] The binding of this compound to the AR activates downstream signaling pathways.
Q4: Which signaling pathways are involved in this compound-induced osteogenic differentiation?
A4: Current research points to two main signaling pathways:
-
PI3K/Akt Pathway: this compound has been shown to rapidly increase the phosphorylation of Akt, suggesting activation of the PI3K/Akt signaling pathway through a non-genomic action of the androgen receptor.[3][5][6]
-
BMP2/Smad Pathway: There is evidence to suggest that the BMP2 (bone morphogenetic protein 2)/Smad signaling pathway may also be involved in the regulation of osteogenic differentiation of BMSCs by this compound.[1][2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in osteogenic markers (e.g., ALP, Osteocalcin). | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low or too high for the specific cell type. 2. Cell Line Variability: Different cell lines may have varying sensitivities to this compound. 3. Androgen Receptor Expression: Low or absent androgen receptor expression in the cells. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 10 µM). 2. Ensure the chosen cell line is appropriate and has been previously shown to respond to androgens. 3. Verify AR expression in your cell line using techniques like Western blot or qPCR. |
| High Cell Death/Toxicity Observed. | 1. This compound Concentration Too High: Excessive concentrations of this compound can lead to cytotoxicity. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be at a toxic concentration. | 1. Lower the concentration of this compound. 2. Ensure the final solvent concentration in the culture medium is minimal and include a solvent-only control group. |
| Inconsistent or Variable Results Between Experiments. | 1. This compound Stability: Improper storage of this compound stock solution may lead to degradation. 2. Cell Passage Number: Using cells at a high passage number can lead to altered phenotypes and responses. 3. Inconsistent Seeding Density: Variations in initial cell numbers can affect differentiation outcomes. | 1. Store this compound stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment. 2. Use cells at a consistent and low passage number. 3. Ensure precise and consistent cell seeding density across all experimental groups. |
| Effect of this compound is blocked or attenuated. | 1. Presence of Androgen Receptor Antagonists: Contaminants or experimental co-treatments may be antagonizing the AR. | 1. The effects of this compound on osteogenesis can be attenuated by AR antagonists.[3][5] Ensure no such compounds are present unless it is an intentional part of the experimental design. |
Quantitative Data Summary
Table 1: Effect of this compound on Osteogenic Differentiation of Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)
| This compound Concentration | Key Findings | Reference |
| 0.25 - 4 µM | Promoted osteogenesis of BMSCs, with the effect gradually enhancing with increasing concentration. | [1][2] |
| 2 µM | Promoted the proliferation of BMSCs. | [1] |
Table 2: Effect of this compound on Osteogenic Differentiation of MC3T3-E1 Cells
| This compound Concentration | Key Findings | Reference |
| 0.5 µM | - Accelerated cell proliferation and mineralization similar to DHT. - Increased osteoblast specific differentiation markers, osteoprotegerin and osteocalcin. - Increased phosphorylated Akt protein levels. | [3] |
Experimental Protocols
Protocol 1: In Vitro Osteogenic Differentiation of MC3T3-E1 Cells with this compound
-
Cell Seeding: Plate MC3T3-E1 cells in a suitable culture vessel (e.g., 24-well plate) at a density of 2 x 10^4 cells/cm².
-
Cell Culture: Culture cells in alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Initiation of Differentiation: Once cells reach 80-90% confluency, switch to an osteogenic differentiation medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
This compound Treatment: Add this compound to the differentiation medium at the desired final concentrations (e.g., a range from 0.1 µM to 5 µM). Include a vehicle control (e.g., DMSO or ethanol).
-
Medium Change: Replace the medium with fresh differentiation medium and this compound every 2-3 days.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Activity: Measure ALP activity at an early time point (e.g., day 7). This can be done using a colorimetric assay kit.
-
Mineralization Assay (Alizarin Red S Staining): At a later time point (e.g., day 14 or 21), assess matrix mineralization. Fix the cells, and then stain with Alizarin Red S solution. Quantify by extracting the stain and measuring absorbance.
-
Gene Expression Analysis (RT-qPCR): At various time points (e.g., day 4, 7, 14), extract total RNA and perform reverse transcription followed by quantitative PCR to measure the expression of osteogenic marker genes such as Runx2, ALP, Osteocalcin, and Osteoprotegerin.
-
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. This compound promotes osteogenic differentiation of BMSCs and repair of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
YK11 Technical Support Center: Troubleshooting Solubility in Aqueous Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the selective androgen receptor modulator (SARM) YK11, its hydrophobic nature presents a significant challenge in aqueous cell culture systems. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern in cell culture?
A1: this compound is a synthetic steroidal SARM known for its potent anabolic effects on muscle and bone tissue.[1] It functions as a partial agonist of the androgen receptor and uniquely stimulates the production of follistatin, a myostatin inhibitor.[2][3] Chemically, this compound is highly hydrophobic, making it practically insoluble in water and aqueous cell culture media.[4] This poor solubility can lead to compound precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Due to its hydrophobicity, this compound should be dissolved in an organic solvent to create a concentrated stock solution. The most commonly used and recommended solvent is dimethyl sulfoxide (DMSO).[5] Other organic solvents like ethanol and methanol can also be used.[6][7]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: High concentrations of DMSO can be toxic to cells.[8][9] As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v).[8] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] However, it is crucial to perform a dose-response curve for your specific cell line to determine its tolerance to DMSO.[8] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments.[6]
Q4: My this compound precipitates immediately when I add it to my cell culture medium. What's happening?
A4: This is a common issue known as "crashing out." It occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution. The compound's solubility limit in the aqueous environment is exceeded, causing it to precipitate. To avoid this, a careful, stepwise dilution protocol is necessary.
Q5: I observed precipitation in my media after a few hours or days of incubation. What could be the cause?
A5: Delayed precipitation can occur due to several factors, including:
-
Compound Instability: this compound may not be stable in the aqueous media over long incubation periods.
-
Interaction with Media Components: Components in the media, such as salts and proteins, can interact with this compound over time, reducing its solubility.[10]
-
Evaporation: Evaporation of media from the culture vessel can increase the concentration of this compound, pushing it beyond its solubility limit.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration of this compound is too high. | Lower the final working concentration of this compound. |
| Improper dilution technique. | Follow the detailed "Step-by-Step Protocol for Preparing this compound Working Solutions". | |
| Stock solution is too concentrated. | Prepare a less concentrated stock solution in DMSO. | |
| Delayed Precipitation (after hours/days) | Compound instability in aqueous media. | Change the media with freshly prepared this compound solution every 24-48 hours. |
| Interaction with media components. | If compatible with your cell line, consider using a different basal media or serum-free media. | |
| Media evaporation. | Ensure proper humidification in the incubator and use well-sealed culture plates or flasks. | |
| Inconsistent Experimental Results | Partial precipitation reducing the effective concentration. | Visually inspect the media for any signs of precipitation before and during the experiment. If unsure, filter the media through a 0.22 µm syringe filter before adding it to the cells (note: this may also remove some of the dissolved compound if it is close to its saturation point). |
| Inaccurate stock solution concentration. | Verify the concentration of your stock solution and prepare fresh stock solutions regularly. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very slightly soluble (0.13 g/L) | [4] |
| Chloroform | Slightly soluble | [8] |
| Methanol | Slightly soluble (~1 mg/mL) | [6][8] |
| Ethanol | Soluble (~1 mg/mL) | [6][7] |
| Acetonitrile | Soluble (~1 mg/mL) | [6][7] |
| DMSO | Soluble (up to 20 mg/mL) | [12] |
Table 2: Recommended Maximum DMSO Concentrations for Common Cell Lines
| Cell Line | Recommended Max. DMSO Concentration | Reference |
| General Rule | < 0.5%, ideally < 0.1% | [4][13] |
| C2C12 (myoblasts) | 0.1% - 2% (effects on differentiation observed at higher concentrations) | [1] |
| MC3T3-E1 (osteoblasts) | Not specified, but general rules apply. | [14] |
| Various Cancer Cell Lines (HepG2, Huh7, HT29, SW480, MCF-7, MDA-MB-231) | 0.3125% showed minimal cytotoxicity in most lines. | [15] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound ≈ 430.53 g/mol ), weigh 4.305 mg of this compound.
-
Dissolving: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
Sonication (Optional): If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Step-by-Step Dilution of this compound DMSO Stock into Cell Culture Media
Objective: To prepare a final working concentration of this compound in cell culture media while minimizing precipitation. This protocol uses a two-step dilution process.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Intermediate Dilution:
-
Calculate the volume of the 10 mM this compound stock solution needed to make an intermediate dilution (e.g., 100 µM) in pre-warmed media.
-
For example, to make 1 mL of 100 µM this compound, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media.
-
Add the this compound stock solution dropwise to the media while gently vortexing or swirling the tube to ensure rapid and even mixing. This will create a 100X intermediate solution with a DMSO concentration of 1%.
-
-
Final Dilution:
-
Calculate the volume of the 100 µM intermediate dilution needed to achieve the final desired concentration in your culture vessel.
-
For example, to achieve a final concentration of 500 nM this compound in 2 mL of media in a well of a 6-well plate, add 10 µL of the 100 µM intermediate solution to the 2 mL of media.
-
Add the intermediate solution to the final volume of media and mix gently by pipetting up and down or by swirling the plate. The final DMSO concentration in this example will be 0.005%.
-
Protocol 3: Using Pluronic F-68 to Enhance this compound Solubility
Background: Pluronic F-68 is a non-ionic surfactant that can be used to increase the solubility of hydrophobic compounds in aqueous solutions and is generally well-tolerated by cells in culture.[16][17]
Procedure:
-
Prepare a Pluronic F-68 Stock Solution: Prepare a 10% (w/v) stock solution of Pluronic F-68 in cell culture grade water and sterilize by filtration through a 0.22 µm filter.
-
Supplement Media: Add the sterile Pluronic F-68 stock solution to your complete cell culture medium to achieve a final concentration of 0.05% to 0.2% (v/v).[18]
-
Prepare this compound Working Solution: Follow "Protocol 2: Step-by-Step Dilution of this compound DMSO Stock into Cell Culture Media," using the Pluronic F-68 supplemented media for your dilutions. The presence of Pluronic F-68 can help to stabilize the this compound in the aqueous environment and prevent precipitation.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Precipitation.
Caption: this compound Solution Preparation Workflow.
References
- 1. bio.unipd.it [bio.unipd.it]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. Benefits and Mechanism of YK-11_Chemicalbook [chemicalbook.com]
- 4. lifetein.com [lifetein.com]
- 5. fitscience.co [fitscience.co]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
Technical Support Center: YK11 Experimental Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YK11. The focus is on preventing precipitation in experimental buffers to ensure the accuracy and reproducibility of results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous experimental buffer?
This compound is a synthetic steroidal compound that is highly hydrophobic and practically insoluble in water.[1] Precipitation in aqueous buffers (e.g., cell culture media, phosphate-buffered saline) is a common issue stemming from several factors:
-
Poor Aqueous Solubility: The primary reason is this compound's chemical nature, which limits its ability to dissolve in water-based solutions.[1]
-
Improper Solvent Use: Using an inappropriate initial solvent or an insufficient volume can lead to incomplete dissolution before dilution.
-
Shock Precipitation: Rapidly diluting a concentrated organic stock solution of this compound into an aqueous buffer can cause the compound to crash out of solution.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in the buffer can influence the solubility of this compound.[2][3]
-
Temperature Fluctuations: Changes in temperature, including freeze-thaw cycles, can decrease the solubility of this compound and lead to precipitation.[4]
Q2: What are the recommended solvents for preparing a this compound stock solution?
To avoid precipitation, this compound should first be dissolved in an appropriate organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[5][6] Other organic solvents like ethanol, methanol, and acetonitrile can also be used.[1][7]
Table 1: Reported Solubility of this compound in Common Organic Solvents
| Solvent | Reported Concentration | Source |
|---|---|---|
| DMSO | 64.0 mg/mL (148.65 mM) | [8] |
| DMSO | 20 mg/mL (46.45 mM) | [9] |
| DMSO | 4.31 mg/mL (10.01 mM) | [6] |
| Ethanol, Methanol, Acetonitrile | Approx. 1 mg/mL | [7] |
| Chloroform, Methanol | Slightly Soluble | [1][10][11] |
| PEG400, Ethanol | Soluble |[12] |
Note: Solubility can vary between batches and sources. It is recommended to perform a small-scale solubility test. Sonication and gentle heating can aid dissolution.[6][9]
Q3: How can I prevent precipitation when diluting my this compound stock solution into a final working buffer?
The key is to perform a gradual dilution. Abruptly changing the solvent environment from organic to aqueous can cause the compound to precipitate. A step-by-step approach is recommended.
Experimental Protocol: Preparation of an Aqueous this compound Working Solution
Objective: To prepare a clear, stable working solution of this compound in an aqueous buffer (e.g., cell culture medium) from a DMSO stock solution.
Materials:
-
This compound crystalline solid[7]
-
Anhydrous, sterile-filtered DMSO[9]
-
Target aqueous experimental buffer (e.g., DMEM), pre-warmed to 37°C
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal volume of DMSO to achieve a high concentration (e.g., 10-50 mM). Using newly opened, hygroscopic DMSO is recommended for best results.[9]
-
Ensure complete dissolution. If necessary, use sonication or gentle vortexing.[6][9] The solution should be perfectly clear.
-
-
Perform Serial Dilutions (Intermediate Steps):
-
Do not add the concentrated DMSO stock directly to your final volume of aqueous buffer.
-
Perform one or more intermediate dilution steps. For example, first, dilute the 10 mM stock 1:10 in the target buffer to create a 1 mM solution.
-
During dilution, add the this compound solution dropwise to the pre-warmed buffer while vortexing or stirring gently to ensure rapid and even dispersion.
-
-
Prepare the Final Working Solution:
-
Final Check and Use:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
It is highly recommended to prepare the final working solution immediately before use to minimize the risk of precipitation over time.[6]
-
Q4: Are there established multi-component formulations for in vivo or complex experiments?
Yes, for applications requiring higher concentrations or enhanced stability, particularly in in vivo studies, co-solvent formulations are used. These typically involve a combination of DMSO, polyethylene glycol (PEG), a surfactant like Tween 80, and a saline or oil base.
Table 2: Recommended Multi-Component Formulations for this compound
| Formulation Composition | Achievable Solubility | Source |
|---|---|---|
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.81 mM) | [9] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.81 mM) | [9] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.81 mM) | [9] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (2.32 mM) |[6] |
Note: For these formulations, solvents should be added sequentially, ensuring the solution is clear before adding the next component.[6][9]
Q5: How should I store this compound powder and stock solutions to maintain stability?
Proper storage is critical to prevent degradation and precipitation.
-
Powder: Store the crystalline solid at -20°C in a dry, dark place.[5][6][10] Stability is reported to be ≥ 4 years under these conditions.[7]
-
Stock Solutions: Store concentrated stock solutions (in DMSO) at -20°C or -80°C.[6] To avoid issues from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate Precipitation | Shock Precipitation: The concentration gradient between the organic stock and aqueous buffer is too steep. | • Add the this compound stock solution dropwise into the buffer while vortexing.• Pre-warm the aqueous buffer to 37°C to increase solubility.• Introduce an intermediate dilution step in the pure buffer or a buffer/solvent mixture. |
| Cloudiness or Haze | Incomplete Dissolution: The initial stock solution was not fully dissolved. | • Use sonication or gentle heating to ensure the initial DMSO stock is completely clear before dilution.[9]• Confirm your stock concentration does not exceed the solubility limit for the solvent used (see Table 1). |
| Precipitate Forms Over Time | Low Kinetic Solubility: The compound is supersaturated and unstable in the aqueous buffer at the experimental temperature. | • Prepare working solutions fresh immediately before each experiment.[6]• Ensure the pH of the final buffer is stable and compatible.• If the experiment allows, consider using a formulation with co-solvents (see Table 2) to improve stability. |
| Precipitate After Thawing | Freeze-Thaw Instability: The compound has fallen out of solution at low temperatures. | • Before use, gently warm the thawed solution to 37°C and vortex or sonicate to attempt to redissolve the precipitate.• Centrifuge the tube to pellet the precipitate and use the clear supernatant, noting that the final concentration may be lower than intended.• Best Practice: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles altogether. |
Visual Guides
The following diagrams illustrate the key workflow for preparing this compound solutions and the factors that can lead to precipitation.
Caption: Workflow for preparing this compound solutions to avoid precipitation.
Caption: Key factors contributing to this compound precipitation in buffers.
References
- 1. guidechem.com [guidechem.com]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Buy YK-11 | 1370003-76-1 | >98% [smolecule.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound CAS#: 1370003-76-1 [m.chemicalbook.com]
- 11. Cas 1370003-76-1,this compound | lookchem [lookchem.com]
- 12. pp-researchlab.com [pp-researchlab.com]
Technical Support Center: YK11 Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of YK11 in long-term storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What is the expected shelf-life of this compound?
There is limited peer-reviewed stability data specifically for this compound. However, some suppliers suggest a shelf-life of up to 3 years when stored under optimal conditions. Anecdotal evidence and general practice for similar research compounds suggest a more conservative shelf-life of one year to ensure potency. It is crucial to refer to the manufacturer's expiration date and storage recommendations.
Q2: What are the ideal storage conditions for this compound?
To maximize the shelf-life and maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place. Exposure to light, heat, and moisture should be minimized. For long-term storage, refrigeration or freezing is advisable, provided the compound is in a tightly sealed container to prevent moisture ingress.
Q3: My this compound solution appears cloudy. Is it still usable?
Cloudiness in a this compound solution can indicate several issues, including precipitation, degradation, or contamination. If the solution was stored at a low temperature, the cloudiness might be due to the compound coming out of solution. In this case, gentle warming and sonication may redissolve the compound. However, if the cloudiness persists or if there are visible particulates, it could be a sign of degradation or contamination, and the solution should be discarded.
Q4: I am seeing unexpected results in my experiments with this compound. Could this be due to degradation?
Yes, unexpected experimental outcomes can be a result of this compound degradation. This compound is known to have a labile orthoester moiety, which can be susceptible to hydrolysis.[1][2][3] Degradation can lead to a lower concentration of the active compound and the presence of degradation products that may have different biological activities or interfere with the assay. It is recommended to verify the purity of your this compound stock if you suspect degradation.
Q5: How can I check the purity of my this compound sample?
The purity of a this compound sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector or Mass Spectrometry (MS).[4] A pure sample should show a single major peak at the expected retention time. The presence of additional peaks may indicate impurities or degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound leading to a lower effective concentration. | 1. Verify the storage conditions and age of the this compound stock. 2. Perform a purity analysis (e.g., HPLC) to check for degradation. 3. Use a fresh, validated batch of this compound for subsequent experiments. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Presence of degradation products or impurities from synthesis. | 1. Compare the chromatogram to a reference standard of this compound if available. 2. If degradation is suspected, consider performing a forced degradation study to identify potential degradation products. 3. Ensure the analytical method is validated for stability indicating. |
| This compound solution is discolored or has a precipitate | Chemical degradation, contamination, or poor solubility. | 1. If precipitation is due to low temperature, attempt to redissolve by gentle warming and sonication. 2. If discoloration or persistent precipitate is observed, the solution is likely degraded or contaminated and should be discarded. 3. Prepare fresh solutions using a high-purity solvent. |
Data on SARM Stability (General)
While specific quantitative data for this compound is scarce, a study on the stability of 15 other SARMs in a solvent solution (acetonitrile) provides valuable insights into their general stability under different storage conditions.[5][6][7]
| Storage Condition | Duration | General SARM Stability | Reference |
| -20°C | Up to 1 year | Most SARMs are stable. | [5][6][7] |
| 4°C | Up to 2 weeks | Many SARMs show good stability. | [5][6][7] |
| Room Temperature | Not Recommended | Stability can be compromised; duration not extensively studied. | [5] |
| Freeze-Thaw Cycles | Multiple Cycles | Some SARMs may show a limited degree of instability. | [5][6][7] |
Note: This data is for other SARMs and should be used as a general guideline for this compound in the absence of specific data.
Experimental Protocols
Protocol for Assessing this compound Purity by HPLC-UV
This protocol outlines a general method for assessing the purity of a this compound sample.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., ACN or methanol) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a working standard solution (e.g., 10 µg/mL).
3. Preparation of Sample Solution:
-
Prepare the this compound sample to be tested at the same concentration as the working standard solution.
4. HPLC Conditions:
-
Mobile Phase A: Water (with 0.1% formic acid, if needed)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, if needed)
-
Gradient: A typical gradient could be starting from 60% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Scan for an optimal wavelength, typically around 240-260 nm for similar structures.
-
Injection Volume: 10 µL
5. Analysis:
-
Inject the standard and sample solutions.
-
The purity of the sample can be estimated by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
Visualizations
Signaling Pathway and Potential Degradation
Caption: this compound mechanism and factors influencing its stability.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound.
Troubleshooting Logic for Unexpected Results
Caption: A logical approach to troubleshooting unexpected this compound results.
References
- 1. Studies on the in vivo metabolism of the SARM this compound: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Third Party Testing - YK-11 [titansarms.com]
- 5. Investigation of stability of selective androgen receptor modulators in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
Technical Support Center: Cell Culture Contamination Control in YK11 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YK11 in cell culture. Maintaining aseptic conditions is critical for the validity and reproducibility of any in vitro experiment. This guide addresses common contamination issues that may be encountered.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Identifying Contamination
Q1: My cell culture medium turned cloudy and yellow overnight. What is the likely cause?
A: A rapid change in the medium to a cloudy and yellow appearance is a classic sign of bacterial contamination.[1][2][3] Bacteria multiply quickly and produce acidic byproducts, which causes the pH indicator (phenol red) in the medium to change from red to yellow.[3] You may also observe a foul odor.[1] Under a microscope, you will likely see small, motile particles between your cells.[1][3]
Q2: I see thin, fuzzy filaments floating in my culture flask. What could this be?
A: The presence of filamentous or fuzzy structures, which can appear as a network of threads, is indicative of fungal (mold) contamination.[1][4] This type of contamination may also cause the medium to become turbid.[4]
Q3: My cells are growing slowly, and I see small, round or oval particles under the microscope. What type of contamination might this be?
A: This description is consistent with a yeast contamination.[4] Yeast cells are larger than bacteria and can be seen under a light microscope, often appearing as individual oval-shaped particles or in budding chains.[4] While the medium may initially remain clear, it can become turbid and the pH may change over time.[5]
Q4: My cells look unhealthy and are not growing well, but the media is clear. What should I suspect?
A: When cell health declines without visible signs of contamination like turbidity, Mycoplasma contamination is a primary suspect.[6] Mycoplasma are very small bacteria that lack a cell wall, making them invisible to the naked eye and difficult to detect with a standard light microscope.[7] They do not typically cause the medium to become cloudy but can significantly alter cell metabolism, growth rates, and even gene expression, thereby compromising experimental results.[7]
Q5: Can the experimental compound, this compound, cause changes in cell morphology that might be mistaken for contamination?
A: this compound is a selective androgen receptor modulator (SARM) that has been shown to induce myogenic differentiation in C2C12 myoblasts and proliferation in MC3T3-E1 osteoblasts.[8][9][10][11] These processes involve significant changes in cell morphology, such as cell fusion and elongation in myoblasts. While these changes are expected, any sudden, unexplained cell rounding, detachment, or lysis, especially when accompanied by other signs like a pH shift, should be investigated as potential contamination.[2]
Section 2: Prevention Strategies
Q6: What are the most critical practices to prevent contamination in my this compound experiments?
A: The foundation of contamination control is a strict aseptic technique.[12][13] Key practices include:
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Sterile Work Area: Always work in a certified biological safety cabinet (BSC) or laminar flow hood. Keep the workspace clean and uncluttered.[12][14]
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Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a lab coat and gloves.[14][15] Wash hands before starting work.[16]
-
Sterile Reagents and Media: Use sterile media, sera, and supplements from reputable suppliers.[17] Sterilize any lab-prepared solutions appropriately.[12]
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Sterile Handling: Disinfect all items placed in the hood with 70% ethanol.[12][16] Avoid talking, singing, or coughing over open cultures.[12][18]
-
Quarantine New Cells: Always quarantine new cell lines from external sources until they have been tested and confirmed to be free of contamination, especially Mycoplasma.[1][19]
Q7: Should I use antibiotics in my culture medium as a routine preventative measure?
A: The routine use of antibiotics is generally discouraged.[1][13] While they can prevent some bacterial growth, they can also mask low-level contamination, particularly from Mycoplasma, and can lead to the development of antibiotic-resistant bacteria.[1][13][20] It is better to rely on a strong aseptic technique.[20]
Q8: How often should I clean the cell culture incubator and biosafety cabinet?
A: Regular and thorough cleaning is crucial.
-
Biosafety Cabinet: The work surface should be disinfected with 70% ethanol before and after each use.[12]
-
Incubator: The incubator should be cleaned regularly. The water pan should be emptied, cleaned, and refilled with sterile distilled water weekly, potentially with an added disinfectant that is safe for cell cultures.[1][5]
Section 3: Handling Contamination
Q9: I've confirmed a bacterial contamination in my this compound-treated cells. What should I do?
A: The best and safest course of action is to discard the contaminated culture immediately to prevent it from spreading to other cultures in the lab.[19] After discarding, thoroughly disinfect the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[19]
Q10: Is it possible to salvage a valuable or irreplaceable culture that has been contaminated?
A: While discarding is the recommended practice, in cases of irreplaceable cultures, decontamination might be attempted, though success is not guaranteed.[5] This typically involves washing the cells extensively with a sterile phosphate-buffered saline (PBS) and using high concentrations of antibiotics or specific anti-fungal agents.[5] However, these treatments can be toxic to the cells and may alter their physiology, potentially affecting your experimental results with this compound.[5] Mycoplasma contamination can sometimes be eliminated with specialized commercial reagents.[21]
Data Summary Tables
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant | Visual Signs (Macroscopic) | Microscopic Appearance | Typical pH Change |
| Bacteria | Rapid turbidity, cloudy medium, surface film.[1][3] | Small (0.5-5 µm), distinct shapes (cocci, rods), often motile.[1][4] | Rapid shift to acidic (yellow).[1][3] |
| Yeast | Medium can become turbid.[4] | Round or oval particles (~3-10 µm), may show budding.[4] | Can shift to acidic (yellow).[5] |
| Mold (Fungi) | Visible filamentous "fuzzy" structures, may form colonies on surfaces.[1][4] | Thin, thread-like hyphae, may have visible spore clusters.[19][22] | Can shift to alkaline (pink/purple) or acidic.[4][23] |
| Mycoplasma | Typically no visible change; media remains clear.[7] | Not visible with a standard light microscope. | Often no significant change, but can cause premature yellowing.[22] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting Mycoplasma contamination using a Polymerase Chain Reaction (PCR)-based method, which is highly sensitive and rapid.[17]
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Sample Collection:
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Collect 1 mL of supernatant from a cell culture that is near confluency and has been cultured for at least 72 hours without antibiotics.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new sterile microcentrifuge tube.
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For adherent cells, also collect a cell pellet by scraping and centrifuging.
-
-
DNA Extraction:
-
Use a commercial DNA extraction kit suitable for bacterial DNA. Follow the manufacturer's instructions to extract DNA from the cell culture supernatant and/or cell pellet.
-
Elute the DNA in a small volume (e.g., 50 µL) of the provided elution buffer or sterile nuclease-free water.
-
-
PCR Amplification:
-
Prepare a PCR master mix using a commercial Mycoplasma detection PCR kit. These kits typically contain primers that target the highly conserved 16S rRNA gene region of various Mycoplasma species, a DNA polymerase, dNTPs, and a reaction buffer.[17]
-
The master mix will also include a positive control (Mycoplasma DNA) and a negative control (nuclease-free water).
-
Add 1-2 µL of the extracted sample DNA to a PCR tube containing the master mix.
-
Run the PCR reaction in a thermal cycler using the cycling conditions specified by the kit manufacturer.
-
-
Analysis of Results:
-
Analyze the PCR products by agarose gel electrophoresis.
-
A band of the expected size in the sample lane indicates a positive result for Mycoplasma contamination. The positive control should show a band of the same size, and the negative control should show no band.
-
Protocol 2: Aseptic Technique for Subculturing Cells (Passaging)
This protocol outlines the essential steps for maintaining sterility while passaging adherent cells for your this compound experiments.
-
Preparation:
-
Confirm that the required volume of complete growth medium, trypsin-EDTA, and PBS are pre-warmed to 37°C in a water bath.
-
Turn on the biosafety cabinet (BSC) and allow the air to circulate for at least 15 minutes.[15]
-
Disinfect the BSC work surface, all media bottles, and flasks with 70% ethanol before placing them in the hood.[12][16]
-
-
Cell Dissociation:
-
Aspirate the old medium from the cell culture flask using a sterile pipette.
-
Wash the cell monolayer once with sterile PBS to remove any remaining serum, which can inhibit trypsin activity. Aspirate the PBS.
-
Add a minimal volume of pre-warmed trypsin-EDTA to cover the cell monolayer.
-
Incubate the flask at 37°C for a few minutes until the cells begin to detach. You can monitor this under a microscope.
-
Once detached, add pre-warmed complete growth medium to the flask to inactivate the trypsin.
-
-
Cell Seeding:
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the required volume of the cell suspension into a new, pre-labeled culture flask containing fresh, pre-warmed complete growth medium.
-
Gently rock the new flask to ensure an even distribution of cells.
-
-
Final Steps:
-
Tighten the cap on the new flask (if using vented flasks, ensure the cap is slightly loose or in the vent position to allow for gas exchange).
-
Place the flask in the 37°C, 5% CO2 incubator.
-
Clean and disinfect the BSC work surface. Dispose of all waste in the appropriate biohazard containers.
-
Visualizations
Caption: Workflow for detecting and responding to cell culture contamination.
Caption: Key steps in the aseptic technique workflow for cell culture.
Caption: Simplified signaling pathway of this compound in myogenic differentiation.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. What are the signs of contamination in cell cultures? [synapse.patsnap.com]
- 3. clyte.tech [clyte.tech]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 8. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. cellculturedish.com [cellculturedish.com]
- 14. eurobiobank.org [eurobiobank.org]
- 15. coconote.app [coconote.app]
- 16. m.youtube.com [m.youtube.com]
- 17. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Cell Culture Techniques and Practices to Avoid Contamination by Fungi and Bacteria in the Research Cell Culture Laboratory [jove.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. ibidi.com [ibidi.com]
- 21. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 22. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. goldbio.com [goldbio.com]
Addressing YK11 off-target effects in myoblast studies
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing YK11 in myoblast studies. It offers troubleshooting advice and frequently asked questions to address potential challenges and off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in myoblasts?
This compound is a selective androgen receptor modulator (SARM) that acts as a partial agonist of the androgen receptor (AR).[1][2][3] Its primary anabolic effect in myoblasts, such as C2C12 cells, is mediated through AR activation. This leads to a significant increase in the expression of key myogenic regulatory factors (MRFs), including Myogenic Differentiation Factor (MyoD), Myogenic Factor 5 (Myf5), and Myogenin.[1][4] Notably, the induction of these MRFs by this compound has been shown to be more significant than that induced by dihydrotestosterone (DHT).[1][4]
A unique characteristic of this compound is its ability to induce the expression of Follistatin (Fst), a potent inhibitor of myostatin.[1][3][4] This myostatin inhibition is a crucial component of this compound's myogenic activity.[3][4]
Q2: What are the known off-target effects of this compound in myoblast studies?
Currently, there is limited direct evidence of specific off-target effects of this compound in in vitro myoblast studies. Most of the reported adverse effects come from in vivo animal studies and anecdotal reports in humans. These include potential testosterone suppression, and in a rat model, this compound has been shown to induce oxidative stress and mitochondrial dysfunction in the hippocampus.[5] Researchers should be aware of these potential systemic effects when translating in vitro findings. In myoblast cultures, unexpectedly low cell viability or altered morphology could be considered an off-target effect, warranting further investigation (see Troubleshooting section).
Q3: How does this compound's activity compare to Dihydrotestosterone (DHT) in myoblasts?
Both this compound and DHT promote myogenic differentiation in C2C12 myoblasts.[4][6] However, this compound induces a more significant upregulation of MyoD, Myf5, and myogenin compared to DHT.[1][4] A key difference is that this compound induces follistatin expression, while DHT does not.[4] The myogenic differentiation prompted by this compound can be reversed by using an anti-Follistatin antibody, highlighting the importance of this pathway for this compound's effects.[1][4]
Q4: What is a typical effective concentration of this compound in C2C12 myoblast culture?
Based on published studies, an effective concentration for inducing myogenic differentiation in C2C12 cells is around 500 nM.[7][8] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup and cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Myoblast Viability after this compound Treatment | 1. High this compound concentration: this compound may exhibit cytotoxicity at high concentrations. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be at a toxic concentration. 3. Contamination: Bacterial, fungal, or mycoplasma contamination of the cell culture. | 1. Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal, non-toxic concentration. 2. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and run a solvent-only control. 3. Regularly check for contamination and maintain sterile techniques. |
| Inconsistent Myogenic Differentiation | 1. Cell confluence: Myoblast differentiation is highly dependent on cell density at the time of treatment. 2. Serum concentration: The concentration of horse serum in the differentiation medium is critical. 3. This compound degradation: this compound may be unstable in the culture medium over time. | 1. Standardize the cell seeding density and initiate differentiation at a consistent confluence (e.g., 80-90%). 2. Optimize the horse serum concentration (typically 2%) in your differentiation medium. 3. Replenish the medium with fresh this compound every 24-48 hours. |
| Unexpected Gene Expression Profile | 1. Off-target effects: this compound may be modulating other signaling pathways. 2. Experimental variability: Inconsistent experimental conditions. | 1. Investigate other potential signaling pathways that may be affected. Consider performing RNA-sequencing for a comprehensive analysis of gene expression changes. 2. Ensure consistent cell passage number, seeding density, and treatment times. |
| This compound Fails to Induce Follistatin Expression | 1. Cell line variability: The response of your specific C2C12 subclone may differ. 2. Assay sensitivity: The method used to detect follistatin expression (e.g., qRT-PCR, ELISA) may not be sensitive enough. | 1. Confirm the expression of the androgen receptor in your C2C12 cells. 2. Validate your primers/antibodies and optimize your assay conditions. Use a positive control for follistatin expression if available. |
Quantitative Data Summary
Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | Myf5 mRNA Expression (Fold Change vs. Control) | MyoD mRNA Expression (Fold Change vs. Control) | Myogenin mRNA Expression (Fold Change vs. Control) |
| This compound | Significantly higher than control and DHT | Significantly higher than control | Significantly higher than control and DHT |
| DHT | Higher than control | Higher than control | Higher than control |
Note: This table is a qualitative summary based on findings that this compound induces MRFs more significantly than DHT.[1][4] For precise fold-change values, refer to the specific experimental data in the cited literature.
Table 2: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells
| Treatment (500 nM) | Fst mRNA Expression (Fold Change vs. Control) |
| This compound | Significant induction |
| DHT | No significant change |
Source: Based on data from Kanno Y, et al. (2013).[4]
Experimental Protocols
Protocol 1: C2C12 Myoblast Differentiation Assay
-
Cell Seeding: Seed C2C12 myoblasts in a 12-well plate at a density of 1 x 10^5 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Growth: Culture the cells at 37°C in a 5% CO2 incubator until they reach 80-90% confluency.
-
Initiation of Differentiation:
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Replace the growth medium with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin).
-
-
Treatment: Add this compound (dissolved in a suitable solvent like DMSO or ethanol) to the differentiation medium to a final concentration of 500 nM. Include a vehicle-only control group.
-
Incubation: Culture the cells for 48-72 hours to allow for differentiation into myotubes.
-
Analysis:
-
Morphological Assessment: Observe the formation of multinucleated myotubes using a light microscope.
-
Gene Expression Analysis: Harvest the cells for RNA extraction and perform qRT-PCR to analyze the expression of myogenic markers such as MyoD, Myf5, Myogenin, and Myosin Heavy Chain (MyHC).
-
Protein Analysis: Harvest the cells for protein extraction and perform immunoblotting to detect MyHC protein levels.
-
Protocol 2: Assessing the Role of Follistatin in this compound-Mediated Myogenesis
-
Follow steps 1-3 of Protocol 1.
-
Treatment Groups:
-
Control (vehicle only)
-
This compound (500 nM)
-
This compound (500 nM) + anti-Follistatin antibody (concentration to be optimized based on manufacturer's instructions)
-
anti-Follistatin antibody only
-
-
Incubation and Analysis: Follow steps 5 and 6 of Protocol 1. A reversal of the this compound-induced myogenic differentiation in the presence of the anti-Follistatin antibody would confirm the role of Follistatin.[1][4]
Mandatory Visualizations
Caption: this compound signaling pathway in myoblasts.
Caption: Experimental workflow for this compound studies in C2C12 myoblasts.
Caption: Troubleshooting logic for common issues in this compound experiments.
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
YK11 cytotoxicity assay troubleshooting and interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YK11 in cytotoxicity assays. The information is tailored for scientists and professionals in drug development, offering detailed experimental protocols and data interpretation support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a synthetic steroidal selective androgen receptor modulator (SARM). It functions as a partial agonist of the androgen receptor (AR). Unlike typical androgens, this compound is reported to induce myogenic differentiation in C2C12 myoblasts and up-regulate osteoblastic proliferation in MC3T3-E1 cells.[1][2][3] A key feature of its mechanism is the induction of follistatin (Fst) expression, which is a potent inhibitor of myostatin, a negative regulator of muscle growth.[1][2]
Q2: Does this compound exhibit cytotoxic effects?
Yes, some studies suggest that this compound can induce apoptosis. For instance, in the rat hippocampus, this compound has been shown to heighten p38 MAPK activity, leading to an apoptotic cascade involving Bax, Bcl-2, and cleaved caspase-3.[4] However, comprehensive data on its cytotoxic profile across a wide range of cell lines is still emerging.
Q3: What are the expected outcomes of a this compound cytotoxicity assay?
The expected outcome depends on the cell type and the concentration of this compound used. In some cell lines, particularly at higher concentrations, a dose-dependent decrease in cell viability may be observed. In contrast, in cell types like myoblasts and osteoblasts, proliferative effects might be seen at lower concentrations.[1][3]
Q4: Which cytotoxicity assays are most suitable for evaluating this compound?
Standard colorimetric and membrane integrity assays are well-suited for assessing this compound's cytotoxic potential. These include:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Apoptosis Assays: Such as Annexin V/PI staining, can confirm if cell death is occurring via apoptosis.
Data Presentation
Due to the limited availability of public, quantitative cytotoxicity data specifically for this compound across a broad spectrum of cancer and normal cell lines, a comprehensive data table with IC50 values cannot be provided at this time. Researchers are encouraged to perform dose-response studies to determine the IC50 of this compound in their specific cell line of interest.
For context, the following table presents hypothetical data to illustrate how results could be structured.
| Cell Line | Assay Type | This compound Concentration (µM) | % Cell Viability (relative to control) |
| MCF-7 (Breast Cancer) | MTT | 1 | 95 ± 4.2 |
| 10 | 78 ± 5.1 | ||
| 50 | 45 ± 3.8 | ||
| HepG2 (Liver Cancer) | MTT | 1 | 98 ± 3.5 |
| 10 | 85 ± 4.9 | ||
| 50 | 52 ± 6.3 | ||
| HEK293 (Normal Kidney) | MTT | 1 | 102 ± 2.8 |
| 10 | 99 ± 3.1 | ||
| 50 | 88 ± 4.5 |
Note: This data is illustrative and not based on published results for this compound.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of this compound on cell viability.
Materials:
-
This compound compound
-
Appropriate cell line and culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
Materials:
-
This compound compound
-
Appropriate cell line and culture medium
-
96-well plates
-
LDH cytotoxicity detection kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate for experimental samples. |
| Low signal or no response to this compound | - Sub-optimal this compound concentration- Insufficient incubation time- Cell line is not sensitive to this compound | - Perform a wider range of this compound concentrations.- Increase the incubation time.- Test a different cell line known to be responsive to SARMs. |
| High background in MTT assay | - Contamination of cultures- this compound precipitates at high concentrations | - Check cultures for microbial contamination.- Ensure this compound is fully dissolved in the medium. If necessary, adjust the vehicle concentration or sonicate. |
| Inconsistent results with LDH assay | - Serum in the medium contains LDH- this compound interferes with the LDH enzyme | - Use low-serum or serum-free medium during the assay.- Run a control with this compound in cell-free medium to check for interference. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced p38 MAPK-mediated apoptosis pathway.
Caption: General workflow for MTT and LDH cytotoxicity assays.
Caption: Logical troubleshooting flow for inconsistent assay results.
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) this compound impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating YK11 In Vitro: A Technical Guide to Reproducibility
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for improving the reproducibility of in vitro experiments involving YK11. It offers detailed troubleshooting advice, frequently asked questions (FAQs), standardized experimental protocols, and quantitative data summaries to address common challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in vitro?
A1: this compound is a synthetic steroidal selective androgen receptor modulator (SARM).[1][2] Its primary mechanism involves acting as a partial agonist of the androgen receptor (AR).[1][2] Uniquely, it stimulates muscle cells (myoblasts) to produce more follistatin (Fst), a natural inhibitor of myostatin.[1][2][3][4][5] Myostatin is a protein that negatively regulates muscle growth.[6] Therefore, by increasing follistatin, this compound effectively reduces the inhibitory effects of myostatin, leading to enhanced myogenic differentiation.[1][2][3][4][5]
Q2: What are the typical cell lines used for in vitro studies of this compound?
A2: The most commonly used cell lines for studying the myogenic effects of this compound are C2C12 mouse myoblast cells.[3][5] For investigating its impact on bone, MC3T3-E1 mouse osteoblast precursor cells are frequently employed.[7]
Q3: What is a typical effective concentration of this compound in vitro?
A3: A concentration of 500 nM is frequently cited in the literature to induce myogenic differentiation in C2C12 cells.[3][4][5] However, effects on gene expression have been observed at concentrations as low as 100 nM.[8] The half-maximal effective concentration (EC50) for androgen receptor activity has been reported to be approximately 7.85 nM for the active diastereomer.[9]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[8] Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity. It is advisable to aliquot the stock solution into smaller, single-use volumes. While this compound is generally stable, its lability in aqueous solutions over time should be considered, and fresh dilutions in cell culture media should be prepared for each experiment.[10]
Q5: What are the expected morphological changes in C2C12 cells treated with this compound?
A5: Upon successful induction of myogenic differentiation with this compound, C2C12 myoblasts are expected to elongate and fuse to form multinucleated myotubes. This morphological change is a key indicator of differentiation and can be observed using light microscopy.
Troubleshooting Guide
Problem 1: Inconsistent or no induction of myogenic differentiation markers (e.g., MyoD, myogenin) in C2C12 cells.
| Possible Cause | Troubleshooting Step |
| This compound Quality and Purity | Source this compound from a reputable supplier that provides a certificate of analysis (CoA) with purity data (e.g., >99% purity).[6][11] Inconsistent results can arise from impurities or batch-to-batch variability. |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored, frozen DMSO stock for each experiment. Avoid using old or improperly stored solutions.[8] |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. While 500 nM is a common starting point, this may need optimization.[3][4][5][12] |
| Cell Culture Conditions | Ensure C2C12 cells are healthy, not overgrown, and at the correct confluency before inducing differentiation. Myogenic differentiation is sensitive to cell density. |
| Differentiation Medium | Use a low-serum differentiation medium (e.g., DMEM with 2% horse serum) to promote myogenic differentiation. High serum concentrations can inhibit this process.[3] |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental groups, including controls. |
Problem 2: High variability in follistatin (Fst) mRNA expression levels upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Timing of Measurement | Optimize the time point for measuring Fst expression. Gene expression is a dynamic process, and the peak expression of Fst may occur at a specific time after this compound treatment. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| RNA Isolation and qPCR Technique | Ensure consistent and high-quality RNA isolation and reverse transcription. Use appropriate qPCR primers and follow best practices for quantitative PCR to minimize technical variability. |
| Cell Line Passage Number | Use C2C12 cells at a low passage number. High passage numbers can lead to genetic drift and altered cellular responses, affecting the reproducibility of results. |
Problem 3: Discrepancies between this compound and DHT effects.
| Possible Cause | Troubleshooting Step |
| Different Mechanisms of Action | Remember that this compound is a partial agonist of the androgen receptor, while dihydrotestosterone (DHT) is a full agonist.[2] this compound uniquely induces follistatin expression, a mechanism not shared by DHT.[2][3][5] Therefore, direct comparisons of all downstream effects may not be appropriate. |
| Concentration Differences | Ensure that the concentrations of this compound and DHT being compared are appropriate and based on their respective potencies and mechanisms of action. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay |
| EC50 (Active Diastereomer) | 7.85 nM | HEK293 | Androgen Receptor Luciferase Reporter Assay |
| EC50 (Diastereomer Mixture) | 12.5 nM | HEK293 | Androgen Receptor Luciferase Reporter Assay |
| Effective Concentration for Myogenic Differentiation | 100 - 500 nM | C2C12 | Myogenic Marker Expression |
Table 2: Expected Gene Expression Changes in C2C12 Cells with this compound (500 nM)
| Gene | Expected Fold Change (relative to control) | Notes |
| Follistatin (Fst) | Significant increase | This is a primary and unique effect of this compound compared to DHT.[2][3][4][5] |
| MyoD | Increase | This compound induces the expression of key myogenic regulatory factors.[2][5] |
| Myf5 | Increase | The induction of Myf5 by this compound is mediated by follistatin.[2][3][5] |
| Myogenin | Increase | A key marker of terminal myogenic differentiation.[2][5] |
Experimental Protocols
Protocol 1: C2C12 Myoblast Differentiation Induced by this compound
-
Cell Seeding: Seed C2C12 myoblasts in a suitable culture vessel (e.g., 6-well plate) at a density that will allow them to reach approximately 80-90% confluency within 24 hours.
-
Growth Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Differentiation: Once the cells reach the desired confluency, replace the growth medium with differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
-
This compound Treatment: Add this compound (dissolved in DMSO) to the differentiation medium at the desired final concentration (e.g., 500 nM). Include a vehicle control group with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 48-96 hours), replacing the medium with fresh differentiation medium and this compound/vehicle every 48 hours.
-
Analysis: At the end of the incubation period, cells can be harvested for analysis of myogenic markers by qPCR or Western blotting. Morphological changes (myotube formation) can be observed and documented using a microscope.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Myogenic Markers
-
RNA Isolation: Following this compound treatment, wash the C2C12 cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the genes of interest (e.g., Fst, MyoD, Myf5, myogenin) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR detection system with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Protocol 3: Western Blotting for Myogenic Proteins
-
Protein Extraction: After this compound treatment, lyse the C2C12 cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., MyoD, myogenin, MyHC) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
Visualizing Experimental Workflows and Pathways
References
- 1. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Research SARMS - Buy YK-11 UK EU USA | 99% Pure SARM [researchsarms.co.uk]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YK-11|this compound|SARM [dcchemicals.com]
- 9. Improved Synthesis and Determination of the Biologically Active Diastereomer of this compound | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Third Party Testing - YK-11 [titansarms.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of YK11 and Dihydrotestosterone (DHT) on Myogenic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the myogenic potential of the selective androgen receptor modulator (SARM) YK11 and the endogenous androgen dihydrotestosterone (DHT). The analysis is supported by experimental data from in vitro studies, focusing on the underlying molecular mechanisms, quantitative effects on myogenic markers, and detailed experimental protocols.
Introduction and Mechanisms of Action
Dihydrotestosterone (DHT) is a potent, naturally occurring androgen and a full agonist of the androgen receptor (AR).[1][2] Its role in muscle hypertrophy is primarily mediated through the classical genomic pathway: upon binding to the cytosolic AR, the hormone-receptor complex translocates to the nucleus, where it acts as a transcription factor to regulate genes involved in muscle protein synthesis and contraction.[2][3]
This compound is a synthetic, steroidal SARM that is structurally derived from DHT.[4] Unlike DHT, this compound acts as a partial agonist of the androgen receptor.[4][5][6] Its primary mechanism for promoting myogenesis is distinct and notably potent; this compound uniquely induces muscle cells to produce Follistatin (Fst), a powerful inhibitor of Myostatin.[5][7][8] Myostatin is a protein that negatively regulates muscle growth. By inhibiting Myostatin, this compound effectively removes a key brake on muscle development.[4][8] Experimental evidence shows that while both this compound and DHT promote myogenic differentiation, DHT does not induce Follistatin expression, indicating it operates through a separate, Follistatin-independent pathway.[5][7][9] The anabolic effects of this compound have been shown to be reversed by an anti-Follistatin antibody, confirming the critical role of this pathway.[5][6]
Signaling Pathway Diagrams
The distinct mechanisms of DHT and this compound are visualized below. DHT follows a classical androgenic signaling route, while this compound employs a dual mechanism involving partial AR activation and potent upregulation of the Follistatin-Myostatin inhibitory axis.
Caption: Comparative signaling pathways of DHT and this compound in muscle cells.
Quantitative Comparison of Myogenic Effects
The following table summarizes the quantitative findings from a key comparative study on the effects of this compound and DHT on myogenic regulatory factors (MRFs) in C2C12 myoblasts. Data is derived from Kanno et al., 2013, where both compounds were administered at a concentration of 500 nM in a differentiation medium for 4 days.[5]
| Parameter Measured | Dihydrotestosterone (DHT) | This compound | Fold Change (this compound vs. DHT) | Experimental Model | Reference |
| Follistatin (Fst) mRNA | No significant increase | ~6-fold increase | Substantial Induction | C2C12 Myoblasts | [5][9] |
| MyoD mRNA | ~2.5-fold increase | ~3.5-fold increase | ~1.4x | C2C12 Myoblasts | [5] |
| Myf5 mRNA | ~1.5-fold increase | ~2.5-fold increase | ~1.7x | C2C12 Myoblasts | [5] |
| Myogenin mRNA | ~2.0-fold increase | ~3.0-fold increase | ~1.5x | C2C12 Myoblasts | [5] |
| Myosin Heavy Chain (MyHC) | Increased | Increased | Comparable Increase | C2C12 Myoblasts | [5] |
Note: Fold changes are estimations based on graphical data presented in the cited literature. Both compounds were shown to be more effective than the vehicle control.
The data clearly indicates that while both compounds are myogenically active, this compound demonstrates a more significant upregulation of key myogenic regulatory factor mRNAs compared to DHT at the same concentration.[5][6] This superior induction is attributed to its unique mechanism of stimulating Follistatin expression.[5]
Experimental Protocols
The methodologies outlined below are standard for assessing the myogenic potential of compounds in vitro using the C2C12 cell line.
4.1. Cell Culture and Differentiation
-
Cell Line: C2C12 mouse myoblasts, a well-established model for studying myogenesis.[10][11]
-
Growth Phase: Cells are cultured in a growth medium (GM) consisting of high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics (e.g., Penicillin/Streptomycin).[10] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
Induction of Differentiation: To initiate myogenesis, confluent C2C12 myoblasts (approx. 80-90% confluency) are switched to a differentiation medium (DM).[11][12] This medium consists of DMEM with a reduced serum concentration, typically 2% Horse Serum.[5][10]
-
Treatment: The test compounds (e.g., this compound, DHT dissolved in a vehicle like ethanol) are added to the differentiation medium at the desired concentrations (e.g., 500 nM).[5] Control wells receive the vehicle alone. Cells are typically incubated for a period of 2 to 5 days, with the medium being replaced every 24-48 hours.[5][12]
4.2. Key Experimental Assays
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of myogenic markers.
-
Western Blotting: Used to quantify protein expression levels.
-
Cells are lysed to extract total protein.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., Myosin Heavy Chain, Myogenin) and a loading control (e.g., GAPDH, β-actin).
-
A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification.[13]
-
-
Immunocytochemistry: Used for visualizing myogenic differentiation and morphology.
-
Cells are fixed and permeabilized.
-
They are then incubated with a primary antibody against a marker like Myosin Heavy Chain (MHC).[13][14]
-
A fluorescently labeled secondary antibody is used for visualization under a microscope.
-
This allows for the assessment of myotube formation, size, and fusion index (the ratio of nuclei in myotubes to the total number of nuclei).[14]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro study comparing the myogenic effects of different compounds.
Caption: A generalized experimental workflow for assessing myogenic potential.
Conclusion
Both DHT and this compound demonstrate significant myogenic potential in vitro. DHT acts as a classical full androgen receptor agonist. In contrast, this compound, a partial AR agonist, exhibits greater potency in upregulating key myogenic regulatory factors.[5][15] This enhanced activity is primarily attributed to its unique ability to induce Follistatin, thereby inhibiting the negative regulator Myostatin.[5][7] This dual-action mechanism positions this compound as a compound of significant interest for research into selective anabolic agents for muscle growth and regeneration. Further investigation is required to fully elucidate the differential gene activation profiles of these two compounds.[5]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Dihydrotestosterone activates the MAPK pathway and modulates maximum isometric force through the EGF receptor in isolated intact mouse skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YK-11 - Wikipedia [en.wikipedia.org]
- 5. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 6. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression [pubmed.ncbi.nlm.nih.gov]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. swolverine.com [swolverine.com]
- 9. researchgate.net [researchgate.net]
- 10. encodeproject.org [encodeproject.org]
- 11. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 12. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. YK-11 [medbox.iiab.me]
A Comparative Analysis of YK11 and Other Selective Androgen Receptor Modulators on Bone Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of therapeutic compounds that exhibit tissue-selective anabolic activity. This has significant implications for the treatment of conditions such as osteoporosis and muscle wasting, with the potential to minimize the androgenic side effects associated with traditional anabolic steroids. Among the numerous SARMs developed, YK11 has garnered considerable attention due to its unique steroidal structure and proposed dual mechanism of action as both a partial agonist of the androgen receptor (AR) and an inhibitor of myostatin. This guide provides a comparative analysis of the effects of this compound and other notable SARMs, including RAD140 (Testolone), LGD-4033 (Ligandrol), and S-4 (Andarine), on bone formation, supported by available experimental data.
Comparative Data on Bone Formation Markers
The following tables summarize quantitative data from various preclinical studies investigating the impact of this compound and other SARMs on key markers of bone formation. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from individual research efforts.
Table 1: In Vitro Effects of this compound on Osteoblast Proliferation and Differentiation
| SARM | Cell Line | Concentration | Effect on Proliferation | Effect on Alkaline Phosphatase (ALP) Activity | Effect on Mineralization | Key Osteogenic Markers Upregulated | Citation |
| This compound | MC3T3-E1 | 0.5 µM | Increased | Increased | Increased | Osteoprotegerin, Osteocalcin | [1] |
| This compound | BMSCs | 0.25-4 µM | Increased (at 2 µM) | Promoted | Promoted | - | [2] |
| DHT | MC3T3-E1 | 0.01 µM | Increased | Increased | Increased | Osteoprotegerin, Osteocalcin | [1] |
DHT (Dihydrotestosterone) is included as a reference androgen. BMSCs (Bone Marrow Stromal Cells)
Table 2: In Vivo Effects of SARMs on Bone Parameters
| SARM | Animal Model | Dosage | Effect on Bone Mineral Density (BMD) | Effect on Osteoblasts | Effect on Osteoclasts | Other Notable Effects | Citation |
| This compound | Rat cranial defect model | 0.5 and 1 mg/mL | Promoted repair of bone defects | Promoted osteogenic differentiation of BMSCs | - | - | [2] |
| RAD140 | Orchidectomized Wistar rats | Various doses | - | Significantly increased | Decreased | - | [3][4] |
| LGD-4033 | Osteopenic female rats | 0.03 mg/kg/day (cortical), 0.3 mg/kg/day (cancellous) | Increased | Increased new bone formation | Reduced bone turnover | Increased bone bending strength | [5] |
| S-4 (Andarine) | Ovariectomized rats | 3 and 10 mg/kg | Increased total body BMD | - | - | Restored castration-induced loss in lean body mass | [6] |
Signaling Pathways in SARM-Mediated Osteogenesis
The osteogenic effects of SARMs are primarily mediated through the activation of the androgen receptor, which can trigger both genomic and non-genomic signaling pathways within bone cells.
Androgen Receptor Signaling Pathway
This compound, like other SARMs, binds to the androgen receptor. This complex then translocates to the nucleus to regulate the transcription of genes involved in osteoblast proliferation and differentiation. Additionally, this compound has been shown to activate the Akt signaling pathway through a rapid, non-genomic action of the androgen receptor, which is a key regulator of androgen-mediated osteoblast differentiation.[1][7]
Caption: this compound activates the AR, leading to non-genomic activation of the PI3K/Akt pathway, promoting osteoblast proliferation and differentiation.
BMP2/Smad Signaling Pathway
Recent research suggests that this compound may also regulate the osteogenic differentiation of bone marrow stromal cells (BMSCs) through the Bone Morphogenetic Protein 2 (BMP2)/Smad signaling pathway.[2] This pathway is a critical regulator of bone formation.
Caption: this compound, through AR activation, may upregulate BMP2, leading to the activation of the Smad signaling pathway and subsequent osteogenic gene expression.
Experimental Protocols
In Vitro Osteoblast Differentiation Assay (MC3T3-E1 cells)
This protocol is based on the methodology described by Yatsu et al. (2018).[1]
-
Cell Culture: Mouse osteoblast-like MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Proliferation Assay: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with a differentiation medium containing the SARM of interest (e.g., this compound at 0.5 µM) or vehicle control. Cell proliferation is measured at various time points (e.g., 96 hours) using an MTS assay.
-
Alkaline Phosphatase (ALP) Activity Assay: Cells are cultured in differentiation medium with the test compounds. At a specific time point (e.g., day 7), cells are lysed, and ALP activity in the lysate is measured using a colorimetric assay with p-nitrophenyl phosphate as the substrate.
-
Mineralization Assay (Alizarin Red S Staining): Cells are cultured in differentiation medium with the test compounds for an extended period (e.g., 14-21 days). The medium is changed every 2-3 days. After the culture period, cells are fixed and stained with Alizarin Red S solution to visualize calcium deposits.
-
Gene Expression Analysis (RT-qPCR): RNA is extracted from cells treated with the SARMs at different time points. The expression levels of osteogenic marker genes, such as osteoprotegerin and osteocalcin, are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Caption: Workflow for assessing the in vitro effects of SARMs on osteoblast differentiation.
In Vivo Orchidectomized Rat Model for Osteoporosis
This protocol is a generalized representation based on studies investigating the effects of SARMs on bone in androgen-deficient states.[3][4][6]
-
Animal Model: Adult male Wistar rats are orchidectomized (castrated) to induce an androgen-deficient state, which leads to bone loss. A sham-operated group serves as a control.
-
SARM Administration: Following a recovery period, the orchidectomized rats are divided into groups and treated daily with the SARM of interest (e.g., RAD140) or vehicle control via oral gavage for a specified duration (e.g., 6 weeks).
-
Bone Analysis:
-
Bone Mineral Density (BMD): BMD of specific sites like the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
-
Histomorphometry: Femurs are collected, sectioned, and stained (e.g., with H&E) to quantify the number of osteoblasts and osteoclasts on the bone surface.
-
Biomechanical Testing: The mechanical strength of the bones (e.g., femur) is assessed using tests like the three-point bending test.
-
-
Serum Analysis: Blood samples are collected to measure levels of bone turnover markers.
References
- 1. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 2. This compound promotes osteogenic differentiation of BMSCs and repair of bone defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SARM Rad140 Increases Osteoblasts, Muscle Fiber Size, Myonuclei, and Reduces Osteoclasts in Orchidectomized Wistar Rats | Budaya | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 5. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]
- 6. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Androgen Receptor Modulator, this compound, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of YK11 and RAD-140 on Muscle Hypertrophy: A Review of Preclinical Data
An Examination of Two Investigational Compounds and Their Potential Synergistic Effects on Skeletal Muscle Growth
Introduction
In the landscape of investigational compounds targeting muscle hypertrophy, YK11 and RAD-140 have garnered significant attention within the research community. Both agents are frequently discussed for their potent anabolic properties, yet they operate through distinct molecular mechanisms. This compound is characterized primarily as a myostatin inhibitor, acting through the upregulation of follistatin, in addition to being a partial agonist of the androgen receptor.[1][2][3] In contrast, RAD-140 is a selective androgen receptor modulator (SARM) with a high affinity for androgen receptors in skeletal muscle and bone.[4][5] This guide provides a comparative analysis of this compound and RAD-140, summarizing available preclinical data, detailing experimental protocols, and visualizing the proposed signaling pathways. While anecdotal reports suggest a synergistic relationship when these compounds are co-administered, it is critical to note that, to date, no peer-reviewed scientific studies have been published that specifically investigate the synergistic effects of a this compound and RAD-140 combination on muscle hypertrophy.
Compound Profiles and Mechanisms of Action
This compound: A Myostatin Inhibitor and Partial Androgen Receptor Agonist
This compound is a synthetic steroidal compound that exhibits a dual mechanism of action.[6][7] Its primary anabolic effect is attributed to its role as a myostatin inhibitor.[8][9] Myostatin is a protein that negatively regulates muscle growth. This compound has been shown in in vitro studies to significantly increase the expression of follistatin, a protein that binds to and inhibits myostatin.[3][10] This inhibition of myostatin is proposed to remove the natural brakes on muscle growth, leading to hypertrophy.[8] Additionally, this compound acts as a partial agonist of the androgen receptor, though its activity in this regard is considered less pronounced than its myostatin-inhibiting effects.[7]
RAD-140: A Potent Selective Androgen Receptor Modulator (SARM)
RAD-140, also known as Testolone, is a non-steroidal SARM that selectively binds to androgen receptors in muscle and bone tissue with high affinity.[4][5] Unlike traditional anabolic steroids, RAD-140 demonstrates tissue selectivity, with a lesser effect on reproductive organs.[4] Upon binding to the androgen receptor, RAD-140 initiates a cascade of events that leads to increased protein synthesis and, consequently, muscle hypertrophy.[5] Preclinical studies in rats have demonstrated its potent anabolic effects on muscle mass.[11]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies on the individual effects of this compound and RAD-140 on markers of muscle hypertrophy. It is important to reiterate that no published scientific studies have presented quantitative data on the combined effects of this compound and RAD-140.
Table 1: In Vitro Effects of this compound on Myogenic Differentiation
| Cell Line | Compound | Concentration | Outcome Measure | Result | Reference |
| C2C12 Myoblasts | This compound | 500 nM | Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) mRNA expression | More significant induction than Dihydrotestosterone (DHT) | [3] |
| C2C12 Myoblasts | This compound | 500 nM | Follistatin (Fst) mRNA expression | Significant induction (not observed with DHT) | [3] |
Table 2: In Vivo Effects of RAD-140 on Muscle Mass in Rats
| Animal Model | Compound | Dosage | Duration | Outcome Measure | Result | Reference |
| Male Sprague-Dawley Rats | RAD-140 | Administered in drinking water | 14 days | Plantaris muscle fiber cross-sectional area (CSA) | Significantly elevated compared to Vehicle-Control | [11][12] |
| Male Sprague-Dawley Rats | RAD-140 | Administered in drinking water | 14 days | Soleus muscle mass | Significantly increased compared to Vehicle-Control | [11] |
| Castrated Immature Rats | RAD-140 | 0.3 mg/kg (oral) | 11 days | Levator ani muscle weight | Efficacy equivalent to sham-operated animal | [1] |
Experimental Protocols
This compound In Vitro Myogenic Differentiation Assay
-
Cell Line: C2C12 mouse myoblasts.
-
Culture Conditions: Cells are cultured in a growth medium until they reach confluence. To induce differentiation, the growth medium is replaced with a differentiation medium.
-
Treatment: this compound is dissolved in a vehicle (e.g., ethanol) and added to the differentiation medium at a specified concentration (e.g., 500 nM). A vehicle-only control and a positive control (e.g., Dihydrotestosterone) are run in parallel.
-
Incubation: Cells are incubated for a defined period (e.g., 2 to 4 days) to allow for myotube formation.
-
Analysis:
-
Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.
-
Immunofluorescence: Cells can be stained for myogenic markers like Myosin Heavy Chain (MyHC) to visualize myotube formation. The fusion index (percentage of nuclei within myotubes) can be calculated to quantify differentiation.
-
RAD-140 In Vivo Muscle Hypertrophy Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Animals are allowed to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Rats are randomly assigned to treatment groups (e.g., RAD140-Control, Vehicle-Control).
-
Compound Administration: RAD-140 is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at a specific dose.[11] The vehicle-control group receives the vehicle only.
-
Duration: The study is conducted for a predetermined period (e.g., 14 days).
-
Tissue Collection: At the end of the study, animals are euthanized, and specific muscles (e.g., plantaris, soleus, levator ani) are dissected and weighed.
-
Histological Analysis: A portion of the muscle tissue is frozen and sectioned. The sections are then stained (e.g., with Hematoxylin and Eosin) to visualize muscle fibers. Image analysis software is used to measure the cross-sectional area (CSA) of individual muscle fibers.
Signaling Pathways and Synergistic Potential
The distinct mechanisms of action of this compound and RAD-140 suggest a potential for synergistic effects on muscle hypertrophy. While this remains a hypothesis in the absence of direct experimental evidence, the following diagrams illustrate their individual signaling pathways and a theoretical model for their combined action.
Caption: Proposed signaling pathway of this compound in muscle cells.
Caption: Signaling pathway of RAD-140 in muscle cells.
Caption: Theoretical model of the synergistic action of this compound and RAD-140.
Discussion and Future Directions
The available preclinical data strongly suggest that both this compound and RAD-140 are potent inducers of muscle hypertrophy through distinct mechanisms. This compound's ability to inhibit myostatin via follistatin upregulation represents a unique approach to promoting muscle growth by removing a key negative regulator.[3] RAD-140, on the other hand, leverages the well-established anabolic pathway of androgen receptor activation to stimulate protein synthesis.[5]
The theoretical basis for a synergistic effect is compelling. By combining a myostatin inhibitor with a potent SARM, it is hypothesized that muscle growth could be amplified beyond the potential of either compound alone.[8] this compound would theoretically "unlock" the potential for further growth by downregulating myostatin, while RAD-140 would provide the strong anabolic signal to capitalize on this less-inhibited environment.
However, it is imperative to underscore that this synergy is, at present, purely hypothetical from a scientific standpoint. The absence of controlled studies investigating the combination of this compound and RAD-140 means that the efficacy and, critically, the safety of such a stack are unknown. Future research should focus on in vivo studies in animal models to first establish whether a synergistic effect on muscle hypertrophy exists. Such studies should include comprehensive safety and toxicity profiling, including assessments of liver and cardiovascular health. Furthermore, in vitro studies could elucidate the molecular crosstalk between the myostatin and androgen receptor signaling pathways when both are modulated simultaneously.
Conclusion
This compound and RAD-140 are investigational compounds with significant potential to promote muscle hypertrophy, as supported by preclinical data. They operate through distinct and theoretically complementary pathways: this compound as a myostatin inhibitor and RAD-140 as a selective androgen receptor modulator. While the prospect of a synergistic interaction is intriguing, it remains an unsubstantiated hypothesis within the scientific literature. Rigorous, controlled experimental studies are required to validate these claims and to fully characterize the efficacy and safety profile of their combined use. Researchers and drug development professionals should approach the concept of their synergistic action with caution, pending the availability of robust scientific evidence.
References
- 1. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maxmusclelabs.com [maxmusclelabs.com]
- 5. predatornutrition.com [predatornutrition.com]
- 6. behemothlabz.com [behemothlabz.com]
- 7. researchgate.net [researchgate.net]
- 8. swolverine.com [swolverine.com]
- 9. peakbody.co.uk [peakbody.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Anabolic Activity of YK11 in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic activity of the novel selective androgen receptor modulator (SARM) YK11 with other anabolic agents in mouse models. The information is compiled from preclinical studies to assist in the evaluation and design of future research.
Executive Summary
This compound is a unique steroidal SARM that has garnered significant interest for its dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and, notably, as a myostatin inhibitor by increasing the expression of follistatin.[1] Myostatin is a protein that negatively regulates muscle growth; its inhibition is a key strategy for promoting muscle hypertrophy.[1] This guide compares the available preclinical data on this compound's anabolic effects in mice to those of another popular SARM, RAD-140 (Testolone), and the benchmark anabolic androgenic steroid, Testosterone Enanthate. While in vitro studies strongly support the anabolic potential of this compound, in vivo data in healthy mouse models remains limited.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anabolic effects through two primary pathways. Firstly, it binds to the androgen receptor in muscle tissue, initiating a cascade of events that promote protein synthesis. Secondly, and distinctly from many other SARMs, this compound upregulates the expression of follistatin.[2] Follistatin, in turn, binds to and inhibits myostatin, effectively removing a natural brake on muscle growth.
References
YK11's Follistatin Induction: A Comparative Analysis with Other Myostatin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myostatin, a key negative regulator of skeletal muscle mass, presents a significant therapeutic target for muscle-wasting diseases and conditions requiring anabolic support. A variety of myostatin inhibitors are under investigation, each with distinct mechanisms of action. Among these, the selective androgen receptor modulator (SARM) YK11 has garnered attention for its unique ability to increase the expression of follistatin, an endogenous myostatin antagonist. This guide provides a comparative analysis of the follistatin-inducing effects of this compound against other classes of myostatin inhibitors, supported by available experimental data.
Mechanisms of Myostatin Inhibition: A Comparative Overview
Myostatin inhibitors can be broadly categorized based on their mechanism of action. This compound stands out due to its indirect approach to myostatin inhibition by upregulating a natural inhibitor.
-
This compound: A steroidal SARM that acts as a partial agonist of the androgen receptor. Its primary myostatin-inhibiting effect is mediated through the significant upregulation of follistatin expression in muscle cells.[1][2][3]
-
Myostatin Antibodies: These are monoclonal antibodies like landogrozumab and domagrozumab that directly bind to and neutralize circulating myostatin, preventing it from binding to its receptor.
-
Soluble Activin Receptor Type IIB (ActRIIB) Decoys: Compounds like ACE-031 are fusion proteins that mimic the extracellular domain of the myostatin receptor. They act as "traps" for myostatin and other related ligands, preventing them from activating the signaling cascade that leads to muscle growth inhibition.
-
Follistatin Gene Therapy: This approach involves the administration of a vector carrying the gene for follistatin (e.g., FS344), leading to sustained, localized production of follistatin protein, which then directly sequesters myostatin.
Quantitative Comparison of Follistatin Induction
Direct comparative studies quantifying the follistatin-inducing effects of this compound against other myostatin inhibitors in the same experimental model are currently limited in the scientific literature. However, data from individual studies provide insights into the potential of this compound.
| Compound/Therapy | Mechanism of Action | Experimental Model | Key Quantitative Findings on Follistatin | Reference |
| This compound | Androgen Receptor Partial Agonist; Upregulates Follistatin Expression | C2C12 mouse myoblasts | Significant increase in follistatin (Fst) mRNA expression upon treatment with 500 nM this compound. This effect was not observed with DHT. | [3] |
| Dihydrotestosterone (DHT) | Androgen Receptor Full Agonist | C2C12 mouse myoblasts | No significant change in follistatin (Fst) mRNA expression. | [3] |
| Follistatin Gene Therapy (FS344) | Direct Myostatin Sequestration | Not Applicable (Exogenous administration) | Does not induce endogenous follistatin; directly increases circulating follistatin levels. | |
| Myostatin Antibodies (e.g., Landogrozumab, Domagrozumab) | Direct Myostatin Neutralization | Not Applicable | Primarily designed to reduce active myostatin, not to induce endogenous follistatin. | |
| ActRIIB Decoys (e.g., ACE-031) | Myostatin/Ligand Sequestration | Not Applicable | Primarily designed to sequester myostatin and other ligands, not to induce endogenous follistatin. |
Note: The lack of standardized reporting and direct comparative studies makes a precise quantitative comparison challenging. The data for this compound is from an in vitro study, and the extent of follistatin induction in vivo may vary.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanism of this compound and other myostatin inhibitors, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing follistatin induction.
Caption: Myostatin signaling pathway and points of intervention.
Caption: General experimental workflow for assessing follistatin induction.
Detailed Experimental Protocol: this compound-Induced Follistatin Expression in C2C12 Myoblasts
The following protocol is a summary of the methodology used in the key study by Kanno et al. (2013) that demonstrated the follistatin-inducing effect of this compound.[3]
1. Cell Culture and Differentiation:
-
Mouse myoblast C2C12 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 environment.
-
To induce myogenic differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.
2. Treatment:
-
Cells are treated with this compound at a concentration of 500 nM, dihydrotestosterone (DHT) at 500 nM as a comparator, or a solvent control (ethanol).
-
The treatment is carried out in the differentiation medium for specified durations (e.g., 2 or 4 days for observing differentiation, or shorter durations for mRNA analysis).
3. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is isolated from the treated and control cells using a suitable method (e.g., ISOGEN II).
-
cDNA is synthesized from the extracted RNA.
-
qRT-PCR is performed to measure the relative mRNA expression levels of follistatin (Fst).
-
The results are normalized to a housekeeping gene (e.g., β-actin) to account for variations in RNA input.
4. Neutralization Assay:
-
To confirm the role of follistatin in this compound-mediated effects, a neutralization assay is performed.
-
C2C12 cells are treated with this compound in the presence of an anti-follistatin antibody.
-
The expression of myogenic regulatory factors (e.g., Myf5) is then measured by qRT-PCR to determine if the effects of this compound are reversed by blocking follistatin.
Conclusion
This compound represents a novel approach to myostatin inhibition through the upregulation of endogenous follistatin. This mechanism is distinct from other myostatin inhibitors such as monoclonal antibodies and soluble receptors that act by direct sequestration of myostatin. While direct quantitative comparisons of the follistatin-inducing efficacy of this compound against other compounds are lacking, in vitro data clearly demonstrates a significant increase in follistatin mRNA expression in response to this compound treatment.[3] This unique mode of action suggests that this compound may offer a different therapeutic profile and warrants further investigation, particularly through in vivo studies and direct comparative experiments, to fully elucidate its potential in clinical applications. Researchers in the field should consider the distinct signaling pathway of this compound when designing experiments and interpreting results in the context of myostatin inhibition.
References
- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
Unraveling the Anabolic Mechanisms: A Comparative Gene Expression Analysis of YK11 and Dihydrotestosterone
For researchers and professionals in drug development, understanding the nuanced molecular mechanisms of investigational compounds is paramount. This guide provides a comparative analysis of the gene expression profiles induced by YK11, a novel steroidal selective androgen receptor modulator (SARM), and dihydrotestosterone (DHT), a potent endogenous androgen. This comparison, supported by experimental data, illuminates the distinct signaling pathways each compound utilizes to exert its anabolic effects, with a particular focus on myogenic differentiation.
This compound is a synthetic, steroidal SARM that has garnered significant interest for its potent anabolic effects on muscle tissue.[1][2] Structurally derived from DHT, this compound acts as a partial agonist of the androgen receptor (AR).[1][2] However, its mechanism of action diverges significantly from traditional androgens, primarily through its unique ability to increase the expression of follistatin, a potent inhibitor of myostatin.[1][2] Myostatin is a protein that negatively regulates muscle growth.
Comparative Gene Expression Analysis in Myogenic Differentiation
To elucidate the differential effects of this compound and DHT on muscle cell differentiation, we summarize key findings from a pivotal study by Kanno et al. (2013), which utilized C2C12 mouse myoblast cells. This study provides quantitative insights into the expression of key myogenic regulatory factors (MRFs) and follistatin.
Key Gene Expression Changes
The following table summarizes the quantitative mRNA expression changes of key myogenic genes in C2C12 cells following treatment with this compound (500 nM) and DHT (500 nM) for 4 days, as determined by quantitative real-time PCR (qRT-PCR). The data represents the fold increase in mRNA levels compared to a solvent-treated control group.
| Gene | Compound | Fold Increase in mRNA Expression (vs. Control) |
| Myf5 | This compound | ~7.5 |
| DHT | ~4.5 | |
| MyoD | This compound | ~3.5 |
| DHT | ~2.5 | |
| Myogenin | This compound | ~6.0 |
| DHT | ~3.0 | |
| Follistatin | This compound | ~5.5 (at day 2) |
| DHT | No significant change |
Note: The values are approximated from the graphical data presented in Kanno et al. (2013).[3][4]
These results highlight that while both this compound and DHT upregulate the expression of key MRFs, this compound demonstrates a more pronounced effect on Myf5, MyoD, and myogenin.[3][4] Crucially, only this compound significantly induces the expression of follistatin, indicating a distinct myostatin-inhibiting pathway activated by this SARM.[3][4]
Signaling Pathways
The differential gene expression profiles of this compound and DHT can be attributed to their distinct interactions with the androgen receptor and subsequent downstream signaling cascades.
Classical Androgen Receptor Signaling Pathway
Traditional androgens like DHT bind to the androgen receptor in the cytoplasm. This binding triggers a conformational change, dissociation from heat shock proteins, and translocation of the AR-ligand complex to the nucleus.[5][6][7] In the nucleus, the complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote muscle protein synthesis and hypertrophy.[5][6][7]
Classical Androgen Receptor Signaling Pathway
This compound's Unique Myostatin-Inhibiting Pathway
This compound, as a partial agonist of the AR, also utilizes the androgen receptor. However, it uniquely and significantly upregulates the expression of follistatin.[3][4] Follistatin is a secreted glycoprotein that binds to and inhibits myostatin, a member of the transforming growth factor-β (TGF-β) superfamily that potently inhibits muscle growth.[8][9] By inhibiting myostatin, this compound effectively removes a key brake on myogenesis.
This compound's Unique Myostatin-Inhibiting Pathway
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the work of Kanno et al. (2013).
Cell Culture and Treatment
-
Cell Line: C2C12 mouse myoblast cells.
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% horse serum.
-
Treatment: Cells were seeded and allowed to adhere for 24 hours. The medium was then switched to differentiation medium containing either this compound (500 nM), DHT (500 nM), or a solvent control (ethanol). Cells were cultured for the indicated time points (2, 4, or 7 days).
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA was extracted from the C2C12 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qRT-PCR was performed using a real-time PCR system with SYBR Green chemistry. The relative expression of target genes (Myf5, MyoD, myogenin, and follistatin) was normalized to the expression of a housekeeping gene (e.g., β-actin). The 2-ΔΔCt method was used to calculate the fold change in gene expression.
Experimental Workflow for Gene Expression Analysis
Conclusion
The available data indicates that this compound and DHT promote myogenesis through distinct molecular pathways. While both compounds activate the androgen receptor to upregulate myogenic regulatory factors, this compound's unique ability to induce follistatin expression and thereby inhibit the myostatin pathway sets it apart. This dual mechanism of action suggests that this compound may offer a more targeted and potent approach to stimulating muscle growth. Further comprehensive gene expression profiling studies are warranted to fully elucidate the complete spectrum of genes regulated by this compound in comparison to other androgenic compounds. This will provide a more complete understanding of their respective anabolic and potential off-target effects, guiding future research and development in this area.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Analysis of YK11 and LGD-4033 on Muscle Cell Proliferation
In the landscape of investigational compounds for muscle growth and repair, the selective androgen receptor modulators (SARMs) YK11 and LGD-4033 have garnered significant interest within the research community. While both are recognized for their potent anabolic effects, they operate through distinct molecular mechanisms. This guide provides a comparative analysis of this compound and LGD-4033, focusing on their impact on muscle cell proliferation, supported by available preclinical data.
Comparative Overview of this compound and LGD-4033
| Feature | This compound | LGD-4033 |
| Compound Class | Steroidal SARM / Myostatin Inhibitor | Nonsteroidal SARM |
| Primary Mechanism | Partial agonist of the androgen receptor; potent inhibitor of myostatin via increased follistatin expression.[1][2][3] | Full agonist of the androgen receptor in muscle and bone tissue.[4][5] |
| Reported Effects on Muscle | Induces myogenic differentiation and muscle hypertrophy.[6][7] | Increases lean muscle mass and strength.[8][9] |
| Cellular Studies | Demonstrated to induce myogenic differentiation in C2C12 myoblasts.[6][7] | Shown to have anabolic activity in muscle in preclinical and clinical studies.[5][8] |
Delving into the Mechanisms of Action
This compound presents a unique dual-action mechanism. It functions as a partial agonist of the androgen receptor, but its more pronounced effect is the induction of follistatin, a protein that inhibits myostatin.[1][2] Myostatin is a negative regulator of muscle growth, and its inhibition can lead to significant muscle hypertrophy.
LGD-4033, on the other hand, is a more conventional SARM. It binds to the androgen receptor with high affinity and selectivity, primarily in muscle and bone tissues, to exert its anabolic effects.[4][10]
Signaling Pathways
The signaling pathways for this compound and LGD-4033 in muscle cells are depicted below.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. swolverine.com [swolverine.com]
- 3. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 4. Ligandrol - Wikipedia [en.wikipedia.org]
- 5. vikingtherapeutics.com [vikingtherapeutics.com]
- 6. Selective Androgen Receptor Modulator, this compound, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. swolverine.com [swolverine.com]
Assessing the Relative Anabolic Potency of YK11 Diastereomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anabolic potency of YK11 diastereomers based on available experimental data. This compound, a synthetic steroidal selective androgen receptor modulator (SARM), is recognized for its unique dual mechanism of action, involving partial agonism of the androgen receptor (AR) and inhibition of myostatin.[1] This guide synthesizes current in vitro findings to elucidate the differential activities of this compound's major diastereomer and its commonly available mixture.
This compound is synthesized as a mixture of two diastereomers, with one being the major component.[2] Research has focused on characterizing this major diastereomer and comparing its activity to the diastereomeric mixture. To date, a comprehensive analysis of the isolated minor diastereomer is not available in the scientific literature.
Quantitative Comparison of this compound Diastereomers and DHT
The anabolic effects of this compound are primarily attributed to its interaction with the androgen receptor and its ability to induce the expression of follistatin, a potent myostatin inhibitor.[3][4] The following tables summarize the key quantitative data from in vitro studies.
Table 1: Androgen Receptor Activation in HEK293 Cells
| Compound | EC50 (nM) for AR Activation |
| This compound (Major Diastereomer) | 7.85[2] |
| This compound (5:1 Diastereomeric Mixture) | 12.5[2] |
This data suggests that the major diastereomer of this compound is a more potent activator of the androgen receptor than the commonly available 5:1 mixture.
Table 2: Qualitative Comparison of Myogenic Activity in C2C12 Myoblasts
| Compound | Induction of Myogenic Regulatory Factors (Myf5, MyoD, Myogenin) | Induction of Follistatin (Fst) |
| This compound | More significant than DHT[3] | Induced[3] |
| Dihydrotestosterone (DHT) | Significant | Not Induced[3] |
In vitro studies on C2C12 myoblasts indicate that this compound is a more potent inducer of key myogenic regulatory factors compared to dihydrotestosterone (DHT).[3] A distinguishing characteristic of this compound is its ability to upregulate follistatin expression, a mechanism not observed with DHT.[3]
Signaling Pathways and Experimental Workflows
The anabolic activity of this compound is mediated through a dual-pathway mechanism. The following diagrams illustrate these pathways and a typical experimental workflow for assessing anabolic potency.
Caption: this compound Signaling Pathways.
Caption: In Vitro Experimental Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's anabolic activity.
1. Androgen Receptor (AR) Luciferase Reporter Assay
-
Objective: To quantify the activation of the androgen receptor by this compound diastereomers.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
-
Materials:
-
HEK293 cells
-
DMEM with 10% fetal bovine serum
-
Expression plasmid for human AR
-
Androgen Response Element (ARE)-driven firefly luciferase reporter plasmid
-
Renilla luciferase reporter plasmid (for normalization)
-
Transfection reagent
-
This compound major diastereomer and diastereomeric mixture
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Seed HEK293 cells in 96-well plates.
-
Co-transfect the cells with the AR expression plasmid, ARE-luciferase reporter plasmid, and Renilla luciferase plasmid using a suitable transfection reagent.[2]
-
After 24 hours, replace the medium with a medium containing various concentrations of the this compound major diastereomer or the diastereomeric mixture.[2]
-
Incubate the cells for an additional 24 hours.[2]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 values.[2]
-
2. C2C12 Myoblast Differentiation and Gene Expression Analysis
-
Objective: To assess the effect of this compound on myogenic differentiation and the expression of follistatin and myogenic regulatory factors.
-
Cell Line: Mouse C2C12 myoblasts.
-
Materials:
-
C2C12 cells
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
This compound and DHT
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for Follistatin, MyoD, Myf5, Myogenin, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Quantitative real-time PCR (qRT-PCR) instrument
-
-
Procedure:
-
Culture C2C12 myoblasts in growth medium until they reach confluence.
-
Induce differentiation by switching to the differentiation medium.
-
Treat the cells with this compound or DHT at the desired concentrations.
-
At specified time points (e.g., 24, 48, 72 hours), harvest the cells.
-
For Gene Expression Analysis (qRT-PCR): a. Extract total RNA from the cells using an RNA extraction kit. b. Synthesize cDNA from the extracted RNA using a cDNA synthesis kit. c. Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes and a housekeeping gene. d. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to a control group.
-
3. Western Blotting for Myogenic Proteins
-
Objective: To quantify the protein levels of myogenic markers.
-
Cell Line: Differentiated C2C12 cells.
-
Materials:
-
Protein lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against myogenic proteins (e.g., Myosin Heavy Chain) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated C2C12 cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Conclusion
The available evidence strongly suggests that the major diastereomer of this compound is the more biologically active component in terms of androgen receptor activation.[2] The unique ability of this compound to induce follistatin expression sets it apart from traditional androgens like DHT and contributes significantly to its anabolic potential.[3] However, a significant gap in the literature exists regarding the direct comparative analysis of the two isolated this compound diastereomers. Future research should focus on isolating and characterizing the minor diastereomer to provide a complete picture of their relative anabolic potencies. Such studies would be invaluable for the rational design and development of novel SARMs with optimized efficacy and safety profiles.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. Improved Synthesis and Determination of the Biologically Active Diastereomer of this compound | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective androgen receptor modulator, this compound, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of YK11: A Guide for Laboratory Professionals
Disclaimer: YK11 is a selective androgen receptor modulator (SARM) intended for research purposes only. Its full toxicological and environmental impact has not been established. Therefore, it must be handled and disposed of as a hazardous chemical. The following procedures are based on general best practices for laboratory chemical waste management and are intended to provide essential safety and logistical information. Researchers must always consult and adhere to their institution's specific safety protocols and local, state, and federal regulations.
Core Principles of this compound Waste Management
Given the limited specific data on this compound, a cautious approach is mandatory. The primary principle is to prevent its release into the environment. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. All waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE) During Handling and Disposal
Before beginning any disposal procedure, ensure appropriate personal protective equipment is worn to minimize exposure.
-
Gloves: Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are essential to protect from splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling this compound powder outside of a fume hood, a respirator may be necessary to prevent inhalation.
Step-by-Step Disposal Procedure
This section provides a step-by-step guide for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Segregation of this compound Waste
All materials that have come into contact with this compound must be segregated from general lab waste. This includes:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (gloves, etc.).
-
Weighing papers, pipette tips, and other disposable labware.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse containers that held this compound.
-
Step 2: Waste Collection and Labeling
Proper containment and labeling are crucial for safe disposal.
-
Solid Waste:
-
Collect all solid this compound waste in a designated, sealable plastic bag or a clearly labeled, leak-proof container.
-
Label the container clearly as "Hazardous Waste: this compound Solid Waste."
-
-
Liquid Waste:
-
Collect all liquid this compound waste in a dedicated, leak-proof, and chemically compatible container.
-
The first rinse of any container that held this compound must be collected as hazardous waste.[1]
-
Label the container clearly as "Hazardous Waste: this compound Liquid Waste" and list all solvent components.
-
Step 3: Storage of this compound Waste
Store this compound waste in a designated, secure area away from incompatible materials until it can be collected by your institution's Environmental Health and Safety (EHS) department.
Step 4: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Do not attempt to dispose of the waste through a third-party service without institutional approval.
Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Handling of Unknown or Unlabeled Chemicals
In a research environment, it is possible to encounter unlabeled or unknown substances. If you find a container that you suspect may contain this compound but is not labeled, treat it as an unknown hazardous chemical.[2][3][4] Do not attempt to dispose of it without proper identification. Contact your EHS department for guidance on the analysis and disposal of unknown chemicals. The cost of analyzing and disposing of unknown materials can be significant, highlighting the importance of proper labeling of all chemicals.[1]
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 3. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
